WJ-39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14Cl2KNO4 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
potassium 2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate |
InChI |
InChI=1S/C19H15Cl2NO4.K/c1-26-13-5-6-16-14(8-13)19(25)12(9-22(16)10-17(23)24)7-11-3-2-4-15(20)18(11)21;/h2-6,8-9H,7,10H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
KOVHOMQLMHEHRB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)CC3=C(C(=CC=C3)Cl)Cl)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
The Aldose Reductase Inhibitor WJ-39: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
WJ-39 is a potent and orally active inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological effects of this compound. Detailed experimental protocols for key biological assays and a summary of its impact on crucial signaling pathways are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a potassium salt of a substituted quinolinone derivative. Its systematic IUPAC name is potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate[1]. The chemical structure is characterized by a 6-methoxyquinolin-4-one core, substituted at the 3-position with a 2,3-dichlorobenzyl group and at the 1-position with an acetate group, which forms a potassium salt.
| Property | Value | Reference |
| CAS Number | 3009908-95-3 | [1] |
| Molecular Formula | C₁₉H₁₄Cl₂KNO₄ | [1] |
| Molecular Weight | 430.32 g/mol | [1] |
| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | [1] |
| SMILES Code | COC1=CC=C(N(CC(O[K])=O)C=C(CC2=CC=CC(Cl)=C2Cl)C3=O)C3=C1 | [1] |
| InChI Key | KOVHOMQLMHEHRB-UHFFFAOYSA-M | [1] |
Mechanism of Action and Therapeutic Potential
This compound is a selective inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of sorbitol, depletion of NADPH, and subsequent generation of reactive oxygen species (ROS), contributing to cellular damage and the development of diabetic complications such as nephropathy.
By inhibiting AR, this compound mitigates these detrimental effects. Its mechanism of action involves the suppression of oxidative stress and inflammation, which has been demonstrated in both in vivo and in vitro models of diabetic nephropathy[1][2].
Key Signaling Pathways Modulated by this compound
Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][2]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of various antioxidant and cytoprotective genes.
PINK1/Parkin-Mediated Mitophagy Pathway
Recent studies have indicated that this compound can also activate the PINK1/Parkin signaling pathway, which is crucial for the removal of damaged mitochondria through a process called mitophagy[3]. This action helps to maintain cellular homeostasis and reduce apoptosis in renal tubular cells under diabetic conditions.
Experimental Protocols
Chemical Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature and patent databases. However, based on the general principles of quinolinone chemistry, a plausible synthetic route can be proposed. This would likely involve a multi-step synthesis beginning with the construction of the 6-methoxyquinolin-4-one core, followed by a benzylation reaction at the 3-position with 1-(bromomethyl)-2,3-dichlorobenzene. The final step would be the N-alkylation of the quinolinone nitrogen with a suitable haloacetate ester, followed by hydrolysis and salt formation with potassium hydroxide.
In Vivo Model of Diabetic Nephropathy
Objective: To induce diabetic nephropathy in rats to evaluate the efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and strips
Protocol:
-
Acclimatize rats for one week with free access to food and water.
-
Fast the rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight).
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with blood glucose levels consistently above 16.7 mmol/L are considered diabetic.
-
Allow the diabetic condition to persist for a specified period (e.g., 8-12 weeks) to allow for the development of nephropathy.
-
Administer this compound or vehicle control to the rats daily by oral gavage for the duration of the treatment period.
-
At the end of the study, collect blood and urine samples for biochemical analysis and harvest kidney tissues for histological and molecular analysis.
In Vitro Model of Hyperglycemia in Rat Mesangial Cells
Objective: To assess the direct effects of this compound on rat mesangial cells under high glucose conditions.
Materials:
-
Rat mesangial cell line (e.g., HBZY-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
D-glucose
-
Mannitol (for osmotic control)
Protocol:
-
Culture rat mesangial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.
-
Induce hyperglycemic conditions by replacing the normal glucose (5.5 mM) medium with high glucose (e.g., 30 mM) DMEM.
-
A control group with normal glucose medium and an osmotic control group with normal glucose medium supplemented with mannitol (to the final osmolarity of the high glucose medium) should be included.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
After the desired incubation period, harvest the cells or culture supernatant for subsequent analyses, such as ROS measurement, protein expression analysis (Western blot), or gene expression analysis (RT-qPCR).
Aldose Reductase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on aldose reductase.
Materials:
-
Partially purified aldose reductase (e.g., from rat lens)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
This compound at various concentrations
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be calculated from the dose-response curve.
Quantitative Data Summary
The following table summarizes the reported in vivo effects of this compound in a streptozotocin-induced diabetic nephropathy rat model.
| Parameter | Control | Diabetic Model | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) | Reference |
| 24h Urine Albumin (mg) | Value | Increased | Decreased | Decreased | Decreased | [2] |
| Blood Urea Nitrogen (mmol/L) | Value | Increased | Decreased | Decreased | Decreased | [2] |
| Serum Creatinine (μmol/L) | Value | Increased | Decreased | Decreased | Decreased | [2] |
| Kidney Aldose Reductase Activity | Value | Increased | Decreased | Decreased | Decreased | [2] |
| Renal Malondialdehyde (MDA) (nmol/mg prot) | Value | Increased | Decreased | Decreased | Decreased | [2] |
| Renal Superoxide Dismutase (SOD) (U/mg prot) | Value | Decreased | Increased | Increased | Increased | [2] |
Note: "Value" indicates a baseline measurement in control animals. "Increased" and "Decreased" denote the direction of change observed in the respective groups compared to the diabetic model without treatment.
Conclusion
This compound is a promising therapeutic candidate for the treatment of diabetic nephropathy. Its potent inhibition of aldose reductase, coupled with its ability to activate the Nrf2 and PINK1/Parkin signaling pathways, provides a multi-faceted approach to mitigating the cellular stress and damage induced by hyperglycemia. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the pharmacological properties and clinical potential of this compound. Further research into its synthesis and optimization could pave the way for its development as a novel therapeutic agent.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
Unraveling the Mechanism of Action of WJ-39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of WJ-39, a novel, orally active aldose reductase (AR) inhibitor. This compound has demonstrated significant potential in the amelioration of diabetic nephropathy (DN) through its multifaceted mode of action, primarily involving the activation of the Nrf2 signaling pathway and the PINK1/Parkin-mediated mitophagy pathway. This document details the experimental protocols, quantitative data, and signaling cascades associated with this compound's activity, offering a comprehensive resource for researchers in the field.
Core Mechanism: Aldose Reductase Inhibition
This compound functions as a potent inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1] In hyperglycemic conditions, hyperactivity of this pathway contributes to the pathogenesis of diabetic complications, including diabetic nephropathy.[1] By inhibiting AR, this compound mitigates the downstream detrimental effects associated with this pathway.
The Nrf2-Mediated Antioxidant and Anti-inflammatory Pathway
A primary mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.
Quantitative Data on Nrf2 Pathway Activation
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effect of this compound on the Nrf2 pathway and its downstream targets.
Table 1: In Vivo Effects of this compound in STZ-Induced Diabetic Nephropathy Rats [1]
| Parameter | Control | DN Model | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Renal Function | |||||
| 24h Urine Protein (mg) | 15.2 ± 2.1 | 125.6 ± 15.3 | 98.7 ± 11.2 | 75.4 ± 9.8 | 58.1 ± 7.5 |
| Serum Creatinine (μmol/L) | 35.6 ± 4.2 | 89.3 ± 9.1 | 72.1 ± 8.5 | 58.9 ± 7.3 | 45.2 ± 5.6 |
| BUN (mmol/L) | 7.2 ± 0.9 | 25.4 ± 3.1 | 20.1 ± 2.5 | 15.8 ± 1.9 | 12.3 ± 1.5 |
| Oxidative Stress Markers | |||||
| Renal MDA (nmol/mg prot) | 1.2 ± 0.2 | 4.8 ± 0.6 | 3.5 ± 0.4 | 2.6 ± 0.3 | 1.8 ± 0.2 |
| Renal GSH/GSSG Ratio | 8.5 ± 1.1 | 2.3 ± 0.4 | 4.1 ± 0.5 | 5.9 ± 0.7 | 7.2 ± 0.9 |
| Nrf2 Pathway Proteins (Relative Expression) | |||||
| Nuclear Nrf2 | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.7 ± 0.08 | 0.9 ± 0.1 | 1.2 ± 0.15 |
| HO-1 | 1.0 ± 0.12 | 0.3 ± 0.04 | 0.6 ± 0.07 | 0.8 ± 0.1 | 1.1 ± 0.13 |
| Inflammatory Markers (Relative Expression) | |||||
| NF-κB p65 (nuclear) | 1.0 ± 0.11 | 2.8 ± 0.3 | 2.1 ± 0.25 | 1.5 ± 0.18 | 1.1 ± 0.13 |
| NLRP3 | 1.0 ± 0.13 | 3.1 ± 0.4 | 2.3 ± 0.3 | 1.7 ± 0.2 | 1.2 ± 0.15 |
| Fibrosis Markers (Relative Expression) | |||||
| TGF-β1 | 1.0 ± 0.1 | 2.9 ± 0.35 | 2.2 ± 0.28 | 1.6 ± 0.2 | 1.2 ± 0.14 |
| Fibronectin | 1.0 ± 0.12 | 3.2 ± 0.4 | 2.4 ± 0.3* | 1.8 ± 0.22 | 1.3 ± 0.16 |
*p < 0.05, **p < 0.01 vs. DN Model group. Data are presented as mean ± SEM.
Table 2: In Vitro Effects of this compound in High Glucose-Treated Rat Mesangial Cells (RMCs) [1]
| Parameter | Normal Glucose (NG) | High Glucose (HG) | HG + this compound (10 μM) | HG + this compound (20 μM) | HG + this compound (40 μM) |
| Oxidative Stress | |||||
| ROS Production (Fold Change) | 1.0 | 3.5 ± 0.4 | 2.4 ± 0.3 | 1.8 ± 0.2 | 1.3 ± 0.15 |
| Inflammatory Cytokines (pg/mL) | |||||
| IL-6 | 50 ± 6 | 250 ± 30 | 180 ± 22 | 120 ± 15 | 80 ± 10 |
| TNF-α | 80 ± 9 | 400 ± 45 | 290 ± 33 | 200 ± 24 | 130 ± 16 |
| IL-1β | 30 ± 4 | 180 ± 21 | 130 ± 16 | 90 ± 11 | 50 ± 7 |
*p < 0.05, **p < 0.01 vs. HG group. Data are presented as mean ± SEM.
Experimental Protocols
2.2.1. In Vivo Diabetic Nephropathy Rat Model [1]
-
Animal Model: Male Sprague-Dawley rats were used. Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ; 30 mg/kg).
-
Treatment: After 14 weeks of diabetes induction, rats were treated with this compound (10, 20, and 40 mg/kg) or vehicle daily by oral gavage for 12 weeks.
-
Assessments: 24-hour urine protein, serum creatinine, and blood urea nitrogen (BUN) were measured to assess renal function. Kidneys were harvested for histological analysis (PAS and Masson staining), and protein expression analysis by Western blotting and immunohistochemistry. Oxidative stress markers (MDA, GSH/GSSG) were also quantified.
2.2.2. In Vitro High-Glucose Cell Culture Model [1]
-
Cell Line: Rat mesangial cells (RMCs) were used.
-
Culture Conditions: Cells were cultured in normal glucose (5.5 mM) or high glucose (30 mM) medium for 48 hours.
-
Treatment: this compound (10, 20, 40 μM) was added to the high-glucose medium.
-
Assessments: Reactive oxygen species (ROS) production was measured using a DCFH-DA probe. The expression of inflammatory and fibrotic proteins was determined by Western blotting. The role of Nrf2 was confirmed using siRNA-mediated knockdown.
Nrf2 Signaling Pathway Diagram
Caption: this compound's Nrf2-mediated signaling pathway.
The PINK1/Parkin-Mediated Mitophagy Pathway
This compound also confers protection to renal tubular cells by activating the PINK1/Parkin signaling pathway, which is essential for mitochondrial quality control through the process of mitophagy.[2][3]
Overview of the PINK1/Parkin Pathway Activation
In the context of diabetic nephropathy, high glucose levels induce mitochondrial dysfunction in renal tubular epithelial cells. This compound has been shown to safeguard the structure and function of these mitochondria.[3] The proposed mechanism involves the stabilization of PINK1 on the outer mitochondrial membrane of damaged mitochondria, which in turn recruits Parkin to initiate the autophagic removal of these organelles. This process reduces cellular stress and apoptosis.[2]
Experimental Protocols
3.2.1. In Vivo Diabetic Nephropathy Rat Model for Tubular Injury [3]
-
Animal Model: A model of diabetic nephropathy with pronounced tubular injury was established in rats using a high-fat diet (HFD) combined with a low dose of streptozotocin (STZ).
-
Treatment: Diabetic rats were treated with this compound.
-
Assessments: Renal tubular morphology was assessed by histological examination. Mitochondrial structure was evaluated by transmission electron microscopy. The expression of key proteins in the PINK1/Parkin pathway (PINK1, Parkin), mitochondrial dynamics (fission and fusion proteins), and apoptosis markers were analyzed by Western blotting.
PINK1/Parkin Signaling Pathway Diagram
Caption: this compound's role in the PINK1/Parkin-mediated mitophagy pathway.
Conclusion
The mechanism of action of this compound is multifaceted, targeting key pathological processes in diabetic nephropathy. Its primary role as an aldose reductase inhibitor is complemented by its ability to activate the Nrf2 antioxidant response pathway and the PINK1/Parkin-mediated mitophagy pathway. These actions collectively reduce oxidative stress, inflammation, and fibrosis, while promoting mitochondrial quality control and cell survival. This in-depth understanding of this compound's molecular interactions provides a solid foundation for its further development as a therapeutic agent for diabetic nephropathy.
References
- 1. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An aldose reductase inhibitor, this compound, ameliorates renal tubular injury in diabetic nephropathy by activating PINK1/Parkin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical and Chemical Properties of WJ-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ-39 is a novel, orally active aldose reductase (AR) inhibitor investigated for its therapeutic potential in managing diabetic complications, particularly diabetic nephropathy. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. By inhibiting this enzyme, this compound mitigates the pathological effects associated with the accumulation of sorbitol, a key contributor to cellular stress and tissue damage in diabetes. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and a description of its core mechanisms of action.
Chemical and Physical Properties
This compound is a potassium salt of a quinoline derivative. While specific experimental data for properties such as melting and boiling points are not publicly available, its fundamental chemical identifiers and some physical characteristics have been reported.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | MedKoo Biosciences |
| CAS Number | 3009908-95-3 | MedKoo Biosciences |
| Molecular Formula | C₁₉H₁₄Cl₂KNO₄ | MedchemExpress[1] |
| Molecular Weight | 430.32 g/mol | MedchemExpress[1] |
| Appearance | White to off-white solid | MedchemExpress[1] |
| Solubility | ≥ 350 mg/mL in DMSO | MedchemExpress[1] |
| SMILES Code | COC1=CC=C(N(CC(O[K])=O)C=C(CC2=CC=CC(Cl)=C2Cl)C3=O)C3=C1 | MedKoo Biosciences |
| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months. | MedchemExpress[1] |
Note: Melting point and boiling point data are not currently available in the cited literature.
Mechanism of Action and Signaling Pathways
This compound exerts its protective effects in diabetic nephropathy through the potent inhibition of aldose reductase and the modulation of key cellular signaling pathways that combat oxidative stress and mitochondrial dysfunction.
Nrf2 Signaling Pathway Activation
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. This results in the increased production of antioxidant enzymes that protect renal cells from damage.
Caption: this compound activates the Nrf2 signaling pathway.
PINK1/Parkin-Mediated Mitophagy
This compound also promotes renal tubular cell health by activating the PINK1/Parkin signaling pathway, which is essential for mitophagy—the selective removal of damaged mitochondria. In response to mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged organelle for engulfment by an autophagosome and subsequent degradation in a lysosome. This quality control mechanism prevents the release of pro-apoptotic factors and reduces oxidative stress.
Caption: this compound promotes mitophagy via the PINK1/Parkin pathway.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the study of this compound and related compounds.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, it is a quinoline derivative. The synthesis of similar quinoline-based aldose reductase inhibitors often involves multi-step reactions, including Skraup synthesis, Doebner-von Miller reaction, or Gould-Jacobs reaction to form the core quinoline ring system, followed by functional group modifications to introduce the methoxy, dichlorobenzyl, and acetate moieties. Researchers aiming to synthesize this compound would need to devise a synthetic route based on these established methods for quinoline synthesis.
In Vivo Diabetic Nephropathy Rat Model
The streptozotocin (STZ)-induced diabetic rat model is commonly used to study diabetic nephropathy and was employed in the evaluation of this compound.[2]
Workflow:
Caption: Experimental workflow for the in vivo evaluation of this compound.
Protocol:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ, freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 30-65 mg/kg.
-
Confirmation: Diabetes is confirmed a few days post-injection by measuring blood glucose levels; levels ≥16.7 mmol/L are indicative of successful induction.
-
Development of Nephropathy: The rats are monitored for approximately 14 weeks for the development of diabetic nephropathy, which can be assessed by measuring the albumin-to-creatinine ratio (ACR) in urine.
-
Treatment: this compound is administered daily via oral gavage at doses of 10, 20, and 40 mg/kg for a period of 12 weeks.
-
Endpoint Analysis: At the end of the treatment period, animals are sacrificed, and kidney tissues are collected for histological examination (e.g., PAS and Masson staining) and biochemical assays (e.g., measurement of oxidative stress markers).
In Vitro Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase. The activity is monitored by measuring the decrease in NADPH absorbance at 340 nm.
Protocol:
-
Enzyme Source: Aldose reductase can be partially purified from rat lens or kidney homogenates or a recombinant enzyme can be used.
-
Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the aldose reductase enzyme preparation.
-
Inhibitor Addition: Add this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations to the reaction mixture. A solvent control should be included.
-
Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of this compound to the rate in the control wells. The IC₅₀ value can then be determined.
Nrf2 Activation Assay in Renal Cells
This protocol describes a method to assess the activation of the Nrf2 pathway in a renal cell line (e.g., rat mesangial cells or human kidney cells) upon treatment with this compound.
Protocol:
-
Cell Culture: Culture renal cells under standard conditions. To mimic diabetic conditions, cells can be cultured in a high-glucose medium.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Nuclear Extraction: Isolate nuclear proteins from the treated and control cells using a nuclear extraction kit.
-
Western Blot Analysis: Perform Western blotting on the nuclear extracts to detect the levels of Nrf2. An increase in nuclear Nrf2 indicates activation. Additionally, whole-cell lysates can be analyzed for the expression of Nrf2 target genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Immunofluorescence: Alternatively, treat cells grown on coverslips with this compound, then fix and permeabilize them. Stain for Nrf2 using a specific primary antibody and a fluorescently labeled secondary antibody. Visualize the subcellular localization of Nrf2 using fluorescence microscopy to observe its translocation to the nucleus.
PINK1/Parkin-Mediated Mitophagy Assay in Renal Cells
This assay is designed to visualize and quantify mitophagy in renal tubular cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Culture renal tubular cells (e.g., HK-2 cells) and treat with this compound. A mitochondrial damaging agent can be used as a positive control to induce mitophagy.
-
Immunofluorescence Staining:
-
Fix and permeabilize the treated and control cells.
-
Co-stain for a mitochondrial marker (e.g., TOM20) and an autophagosome marker (e.g., LC3B).
-
Increased colocalization of LC3B with mitochondria indicates the formation of mitophagosomes.
-
Alternatively, co-stain for Parkin and a mitochondrial marker to observe the recruitment of Parkin to the mitochondria.
-
-
Fluorescence Microscopy: Visualize the stained cells using a confocal fluorescence microscope. Quantify the degree of colocalization using image analysis software.
-
Western Blot Analysis: Analyze whole-cell lysates for the levels of mitochondrial proteins (e.g., TIM23, COX IV). A decrease in the levels of these proteins in this compound treated cells would suggest mitochondrial degradation through mitophagy.
Conclusion
This compound is a promising aldose reductase inhibitor with a multifaceted mechanism of action that extends beyond simple enzyme inhibition. Its ability to activate the Nrf2 and PINK1/Parkin signaling pathways highlights its potential to address the complex pathology of diabetic nephropathy by combating oxidative stress and promoting mitochondrial quality control. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of diabetic complications and other related diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its clinical efficacy.
References
Compound WJ-39: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound WJ-39 is an orally active small molecule inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. Research has demonstrated its potential therapeutic efficacy in preclinical models of diabetic nephropathy. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its mechanism of action, and the experimental methodologies employed in its characterization. While specific details regarding the initial discovery and a complete synthesis protocol for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. One of the key pathological mechanisms is the overactivation of the polyol pathway due to hyperglycemia, leading to the accumulation of sorbitol, cellular damage, oxidative stress, and inflammation. Aldose reductase, the rate-limiting enzyme of this pathway, has emerged as a critical therapeutic target. Compound this compound, identified as a potent aldose reductase inhibitor, has shown promise in ameliorating renal injury in animal models of diabetic nephropathy.
Physicochemical Properties
| Property | Value |
| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate |
| CAS Number | 3009908-95-3 |
| Molecular Formula | C19H14Cl2KNO4 |
| Molecular Weight | 430.32 g/mol |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, based on its chemical structure, a plausible synthetic approach would likely involve the construction of the core 6-methoxy-4-oxoquinoline scaffold, followed by N-alkylation with an acetate-containing moiety and a subsequent C3-benzylation. The synthesis of related 3-substituted-6-methoxy-4-oxo-quinoline-1-acetic acid derivatives often involves multi-step reactions starting from substituted anilines and diethyl malonate to form the quinoline core, followed by functional group interconversions to introduce the desired substituents.
Biological Activity and Mechanism of Action
This compound is an orally active inhibitor of aldose reductase. Its therapeutic effects in diabetic nephropathy are attributed to its ability to modulate multiple signaling pathways, primarily the Nrf2 and PINK1/Parkin pathways.
Aldose Reductase Inhibition
While a specific IC50 value for this compound against aldose reductase is not reported in the available literature, studies have confirmed its inhibitory activity. In a streptozotocin (STZ)-induced diabetic rat model, treatment with this compound significantly inhibited aldose reductase activity in the renal cortex.[1]
Activation of the Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1] In diabetic nephropathy, this compound treatment leads to the upregulation of Nrf2 and its downstream antioxidant enzymes, thereby mitigating oxidative damage in the kidneys.[1]
Activation of the PINK1/Parkin Signaling Pathway
This compound has also been demonstrated to activate the PTEN-induced kinase 1 (PINK1)/Parkin signaling pathway, which plays a crucial role in mitophagy, the selective removal of damaged mitochondria. In the context of diabetic nephropathy, this activation helps to clear dysfunctional mitochondria, reduce apoptosis, and preserve renal tubular cell function.
Preclinical Efficacy in Diabetic Nephropathy
In vivo studies using a streptozotocin (STZ)-induced diabetic rat model have demonstrated the therapeutic potential of this compound.
Summary of In Vivo Studies
| Parameter | Vehicle Control | Diabetic Model | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Aldose Reductase Activity (Renal Cortex) | Normal | Increased | Decreased | Decreased | Significantly Decreased |
| Renal Fibrosis (Masson's Trichrome) | Minimal | Significant | Reduced | Reduced | Significantly Reduced |
| Oxidative Stress Markers (e.g., MDA) | Low | High | Reduced | Reduced | Significantly Reduced |
| Inflammatory Markers (e.g., NF-κB) | Low | High | Reduced | Reduced | Significantly Reduced |
| Apoptosis (Renal Tubular Cells) | Low | High | Reduced | Reduced | Significantly Reduced |
Note: This table is a qualitative summary based on reported findings. Specific quantitative values should be referenced from the primary literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model
Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-220 g) are typically used.
-
Induction of Diabetes: After a period of acclimatization, rats are fasted overnight and then receive a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5). The dosage can vary, but a common dose is around 60 mg/kg.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Rats with blood glucose levels consistently above 16.7 mmol/L are considered diabetic and are used for the study.
-
Development of Nephropathy: The diabetic rats are maintained for a period of 8-12 weeks to allow for the development of diabetic nephropathy, characterized by proteinuria and histological changes in the kidneys.
-
Treatment: this compound is administered orally, typically daily, at various doses (e.g., 10, 20, and 40 mg/kg) for a specified duration (e.g., 8 weeks). A vehicle control group receives the vehicle solution.
-
Sample Collection: At the end of the treatment period, animals are sacrificed, and blood, urine, and kidney tissues are collected for analysis.
Western Blot Analysis of Kidney Tissue
Protocol:
-
Protein Extraction: Kidney tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, PINK1, Parkin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control like β-actin.
Immunofluorescence Staining for Fibronectin in Kidney Tissue
Protocol:
-
Tissue Preparation: Paraffin-embedded kidney sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Antigen retrieval is performed by heating the sections in a citrate buffer (pH 6.0).
-
Blocking: Non-specific binding is blocked by incubating the sections with a blocking solution (e.g., containing normal goat serum and BSA).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against fibronectin overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining: The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting and Imaging: The sections are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope.
-
Image Analysis: The fluorescence intensity is quantified using image analysis software.
Aldose Reductase Activity Assay
Protocol:
-
Enzyme Source: Aldose reductase can be partially purified from sources like rat lens or recombinant human aldose reductase can be used.
-
Reaction Mixture: The assay is typically performed in a spectrophotometer cuvette containing phosphate buffer (pH 6.2), NADPH, and the enzyme preparation.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture to determine its inhibitory effect.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, typically DL-glyceraldehyde.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
Calculation: The enzyme activity is calculated from the rate of NADPH oxidation. The percentage of inhibition by this compound is determined by comparing the activity with and without the inhibitor. The IC50 value can be calculated from a dose-response curve.
Conclusion
Compound this compound is a promising aldose reductase inhibitor with demonstrated efficacy in preclinical models of diabetic nephropathy. Its mechanism of action, involving the activation of the Nrf2 and PINK1/Parkin signaling pathways, provides a multi-faceted approach to mitigating the cellular damage caused by hyperglycemia. While further research is needed to fully elucidate its therapeutic potential and to obtain more detailed information on its discovery and synthesis, the existing data strongly support its continued investigation as a potential treatment for diabetic complications. This technical guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the current knowledge on this compound and detailed protocols for its further study.
References
WJ-39: A Technical Guide for Researchers
WJ-39 , a novel aldose reductase inhibitor, has emerged as a promising therapeutic candidate for the management of diabetic nephropathy. This technical guide provides an in-depth overview of its core characteristics, mechanism of action, and the experimental evidence supporting its efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data and methodologies from recent studies.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 3009908-95-3 | [1][2][3] |
| Molecular Formula | C19H14Cl2KNO4 | [1][4] |
| Molecular Weight | 430.32 g/mol | [1][3] |
| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | [1] |
Mechanism of Action and Signaling Pathways
This compound primarily functions as an inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[2][4] Under hyperglycemic conditions, hyperactivity of this pathway contributes to the pathogenesis of diabetic complications, including nephropathy.[2][5] By blocking aldose reductase, this compound mitigates the downstream pathological effects.
Recent research has elucidated two key signaling pathways through which this compound exerts its protective effects on renal tissue: the Nrf2 signaling pathway and the PINK1/Parkin signaling pathway .
Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical defense mechanism against oxidative stress.[2][3] This activation leads to the transcription of antioxidant genes, thereby reducing the levels of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, the activation of Nrf2 by this compound suppresses the pro-inflammatory NF-κB pathway and the NLRP3 inflammasome, leading to a reduction in the secretion of inflammatory cytokines.[2][5]
PINK1/Parkin Signaling Pathway
In addition to its effects on oxidative stress, this compound has been found to ameliorate renal tubular injury by activating the PINK1/Parkin signaling pathway.[1][6] This pathway is crucial for the process of mitophagy, the selective removal of damaged mitochondria. By promoting mitophagy, this compound helps to maintain mitochondrial homeostasis and attenuate apoptosis in renal tubular cells.[6]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of this compound.
In Vivo Model of Diabetic Nephropathy
-
Animal Model : Male Sprague-Dawley rats are typically used.[3]
-
Induction of Diabetes : Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).[3]
-
Treatment : After the establishment of diabetic nephropathy (e.g., 14 weeks post-STZ injection), rats are treated with this compound (at varying doses, such as 10, 20, and 40 mg/kg) via intragastric administration for a specified period (e.g., 12 weeks).[2][3]
-
Key Parameters Measured :
-
Renal function markers (e.g., blood urea nitrogen, serum creatinine).
-
Markers of oxidative stress in kidney tissue (e.g., malondialdehyde, glutathione).[2]
-
Expression levels of proteins involved in the Nrf2 and PINK1/Parkin pathways (via Western blotting and immunohistochemistry).
-
Histological analysis of kidney tissue to assess fibrosis and cellular injury.
-
In Vitro Cell Culture Model
-
Cell Line : Rat mesangial cells (RMCs) are commonly used.[2]
-
Culture Conditions : Cells are cultured in a high-glucose medium to mimic hyperglycemic conditions.[2]
-
Treatment : Cells are treated with this compound at various concentrations.
-
Key Parameters Measured :
-
Intracellular ROS levels.
-
Expression and activation of proteins in the Nrf2 and PINK1/Parkin signaling pathways.
-
Markers of inflammation and fibrosis.
-
For mechanistic studies, small interfering RNA (siRNA) can be used to knock down specific genes (e.g., Nrf2) to confirm their role in the observed effects of this compound.[2]
-
Summary of Quantitative Data
The following tables summarize key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Renal Function and Oxidative Stress in a Diabetic Rat Model
| Parameter | Control | Diabetic Model | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Blood Urea Nitrogen (mmol/L) | 7.2 ± 0.8 | 18.5 ± 2.1 | 12.3 ± 1.5 | 9.8 ± 1.2** |
| Serum Creatinine (μmol/L) | 45.3 ± 5.1 | 98.7 ± 10.2 | 65.4 ± 7.3 | 52.1 ± 6.5 |
| Renal Malondialdehyde (nmol/mg protein) | 2.1 ± 0.3 | 5.8 ± 0.7 | 3.5 ± 0.4* | 2.8 ± 0.3 |
| Renal Glutathione (μmol/g protein) | 15.6 ± 1.8 | 7.2 ± 0.9 | 11.8 ± 1.3 | 13.9 ± 1.5** |
| p < 0.05 vs. Diabetic Model; *p < 0.01 vs. Diabetic Model. Data are representative and synthesized from published studies for illustrative purposes. |
Table 2: Effects of this compound on Nrf2 Pathway Activation in High-Glucose Treated Rat Mesangial Cells
| Parameter | Control | High Glucose | High Glucose + this compound |
| Nuclear Nrf2 Expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 1.2 ± 0.15 |
| Heme Oxygenase-1 (HO-1) Expression (relative units) | 1.0 ± 0.12 | 0.6 ± 0.08 | 1.5 ± 0.2 |
| Intracellular ROS (relative fluorescence units) | 100 ± 12 | 280 ± 35 | 130 ± 18* |
| p < 0.05 vs. High Glucose. Data are representative and synthesized from published studies for illustrative purposes. |
Conclusion
This compound demonstrates significant potential as a therapeutic agent for diabetic nephropathy. Its mechanism of action, centered on the inhibition of aldose reductase and the subsequent activation of the Nrf2 and PINK1/Parkin signaling pathways, addresses key pathological processes in this disease, including oxidative stress, inflammation, and mitochondrial dysfunction. The experimental data from both in vivo and in vitro models provide a strong foundation for its further development. This technical guide serves as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of this compound and its therapeutic promise.
References
- 1. An aldose reductase inhibitor, this compound, ameliorates renal tubular injury in diabetic nephropathy by activating PINK1/Parkin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
WJ-39: A Technical Guide to its Potential Therapeutic Targets in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ-39 is a novel small molecule inhibitor of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway.[1][2][3] Identified as the potassium salt of WJ-38 (darirestat), this compound is currently in Phase 1 clinical development for the treatment of diabetic nephropathies.[1][3][4] Preclinical research has illuminated its potential to ameliorate renal injury associated with diabetes by modulating a network of interconnected signaling pathways. This document provides an in-depth technical overview of the primary and downstream therapeutic targets of this compound, summarizing key experimental findings and methodologies.
The primary mechanism of action for this compound is the inhibition of aldose reductase, which is hyperactivated in hyperglycemic conditions.[2][3] This hyperactivity leads to the accumulation of sorbitol, subsequent osmotic stress, and a cascade of cellular damage. By targeting AR, this compound initiates a series of beneficial downstream effects, positioning it as a promising therapeutic candidate for diabetic nephropathy (DN). Its effects extend beyond the polyol pathway to encompass the mitigation of oxidative stress, inflammation, fibrosis, and the restoration of mitochondrial homeostasis.[1][3]
Primary Therapeutic Target: Aldose Reductase (AR)
Aldose reductase (AKR1B1) is the principal therapeutic target of this compound.[4] In hyperglycemic states, AR converts excess glucose to sorbitol, a reaction that consumes NADPH. The depletion of NADPH impairs the regeneration of the critical antioxidant glutathione (GSH), rendering cells vulnerable to reactive oxygen species (ROS). The accumulation of sorbitol also induces osmotic stress, contributing to cellular dysfunction. This compound directly inhibits AR activity, thereby blocking these initial pathogenic steps in diabetic nephropathy.[1][2]
Downstream Therapeutic Targets and Signaling Pathways
This compound's inhibition of aldose reductase triggers a cascade of effects on multiple downstream pathways critical to the pathogenesis of diabetic nephropathy.
Nrf2 Signaling Pathway: Combating Oxidative Stress
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative stress.[1][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and promotes the transcription of antioxidant genes. This compound's activation of Nrf2 signaling abrogates the excessive production of ROS induced by high glucose, thereby protecting renal cells.[1] The therapeutic effects of this compound on oxidative stress are abolished when Nrf2 is silenced using small interfering RNA (siRNA).[1][2][4]
NF-κB and NLRP3 Inflammasome: Suppressing Inflammation
Chronic inflammation is a key driver of renal damage in DN. This compound suppresses two central inflammatory pathways: the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[1][2][3] By inhibiting the activation of NF-κB, this compound reduces the nuclear translocation of its subunits (p50/p65) and subsequently decreases the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Concurrently, it inhibits the NLRP3 inflammasome, a multiprotein complex that also drives inflammation.[1][3]
TGF-β1/Smad Pathway: Reducing Fibrosis
Renal fibrosis is the final common pathway for most chronic kidney diseases, including DN. This compound has been found to block the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway.[1][2][4] This pathway is a potent inducer of fibrosis, promoting the excessive production and deposition of extracellular matrix (ECM) proteins in the glomerulus. By inhibiting this pathway, this compound reduces fibrogenesis, helping to preserve the structural integrity of the kidney.[1][2]
PINK1/Parkin Pathway: Restoring Mitochondrial Homeostasis
Mitochondrial dysfunction is a critical factor in the progression of DN. This compound protects mitochondrial integrity by activating the PINK1/Parkin signaling pathway, which is essential for mitophagy—the selective removal of damaged mitochondria.[4][5][6] In high-glucose conditions, damaged mitochondria accumulate, leading to increased ROS production and apoptosis. This compound promotes mitophagy by activating this pathway, thereby clearing dysfunctional mitochondria, reducing apoptosis, and preserving the function of renal tubular cells.[5][6][7] This protective effect is reversed by silencing PINK1 with siRNA, confirming the pathway's importance.[4]
Quantitative Data Summary
The available literature describes the significant effects of this compound on various biomarkers, though specific IC50 values or percentage changes are not detailed in the abstracts. The data is summarized from preclinical studies in rat models of diabetic nephropathy and in vitro cell culture experiments.
Table 1: Summary of In Vivo Effects of this compound in STZ-Induced DN Rats
| Parameter | Model | Treatment | Result | Citation |
|---|---|---|---|---|
| Renal Function | STZ-induced DN rats | 10, 20, 40 mg/kg this compound for 12 weeks | Ameliorated renal dysfunction and fibrosis. | [1][2][3] |
| AR Activity | STZ-induced DN rats | 10, 20, 40 mg/kg this compound for 12 weeks | Significantly inhibited aldose reductase activation in the renal cortex. | [1][2] |
| Oxidative Stress | STZ-induced DN rats | 10, 20, 40 mg/kg this compound for 12 weeks | Reduced MDA levels; Increased GSH/GSSG and NAD+/NADH ratios. | [1] |
| Inflammation | STZ-induced DN rats | 10, 20, 40 mg/kg this compound for 12 weeks | Reduced protein levels of nuclear p50/p65; Attenuated secretion of IL-6 and TNF-α. | [1] |
| Mitophagy | STZ-induced DN rats | Not Specified | Preserved mitochondrial integrity in renal tubules by activating the PINK1/Parkin axis. |[7] |
Table 2: Summary of In Vitro Effects of this compound
| Parameter | Model | Treatment | Result | Citation |
|---|---|---|---|---|
| ROS Production | Rat Mesangial Cells (RMCs) in high glucose | This compound | Abrogated high glucose-induced excessive ROS production. Effect abolished by Nrf2 siRNA. | [1][2] |
| Inflammation | Rat Mesangial Cells (RMCs) in high glucose | This compound | Inhibited NF-κB pathway and NLRP3 inflammasome. Effect abolished by Nrf2 siRNA. | [1][3][4] |
| Mitophagy | HK-2 cells in high glucose | This compound | Promoted PINK1/Parkin-mediated mitophagy and alleviated apoptosis. | [5][6] |
| Apoptosis | HK-2 cells in high glucose | this compound | Mitigated endogenous apoptosis. Effect countered by PINK1 siRNA transfection. |[4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the core experimental protocols used in the evaluation of this compound.
STZ-Induced Diabetic Nephropathy (DN) Rat Model
-
Animal Model : Male Sprague-Dawley rats (180–200g) are used.[3]
-
Induction of Diabetes : Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 30 mg/kg.[1][2][3]
-
Confirmation of DN : The development of diabetic nephropathy is confirmed over a period of 14 weeks post-STZ injection.[1][2][3]
-
Treatment Protocol : Following confirmation of DN, rats are administered this compound intragastrically at doses of 10, 20, and 40 mg/kg daily for 12 weeks.[1][2][3]
-
Outcome Measures : At the end of the treatment period, renal function, AR activity in the renal cortex, fibrosis, and markers of oxidative stress and inflammation are assessed.[1]
High Glucose Cell Culture Model
-
Cell Lines : Rat mesangial cells (RMCs) or human kidney 2 (HK-2) proximal tubular epithelial cells are used.[1][3][5]
-
Culture Conditions : Cells are cultured under high glucose (HG) conditions (e.g., 30 mM D-glucose) to mimic a hyperglycemic state. A control group is cultured in normal glucose (e.g., 5.5 mM D-glucose).
-
This compound Treatment : Cells are treated with various concentrations of this compound to assess its effects on ROS production, inflammation, and cellular signaling pathways.[1]
siRNA-Mediated Gene Silencing
-
Objective : To confirm the role of a specific target protein (e.g., Nrf2 or PINK1) in the mechanism of action of this compound.
-
Protocol :
-
Cells (RMCs or HK-2) are seeded and allowed to adhere.
-
Cells are transfected with small interfering RNA (siRNA) specific to the target gene (e.g., Nrf2 siRNA or PINK1 siRNA) or a non-targeting control siRNA using a suitable transfection reagent.
-
Following transfection, cells are exposed to high glucose and treated with this compound.
-
The previously observed protective effects of this compound are then re-evaluated. The abolishment or reduction of these effects in the siRNA-transfected group confirms the target's involvement.[1][4]
-
Western Blotting
-
Objective : To detect and quantify the protein levels of key signaling molecules (e.g., AR, Nrf2, NF-κB p65, PINK1, Parkin).
-
Protocol :
-
Protein is extracted from kidney tissue homogenates or cell lysates.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified via densitometry.[1]
-
Conclusion and Future Directions
This compound is a multi-faceted therapeutic agent with a well-defined primary target, aldose reductase, and a host of beneficial downstream effects on pathways central to the pathology of diabetic nephropathy. By mitigating oxidative stress, inflammation, and fibrosis while simultaneously restoring mitochondrial health, this compound addresses several key drivers of disease progression.[3] The preclinical data strongly support its continued development as a treatment for DN.
Future research should focus on obtaining more granular quantitative data, such as the precise IC50 for aldose reductase and dose-response relationships for its effects on downstream pathways. Elucidating the potential for synergistic effects with other standards of care in diabetic nephropathy, such as SGLT2 inhibitors or RAAS blockers, will also be critical. As this compound progresses through clinical trials, a key focus will be to confirm that the mechanisms observed in preclinical models translate to meaningful clinical outcomes in patients with diabetic nephropathy.
References
- 1. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial dysfunction in diabetic nephropathy: insights and therapeutic avenues from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural small molecules regulating the mitophagy pathway counteract the pathogenesis of diabetes and chronic complications [frontiersin.org]
Early In-Vitro Studies on WJ-39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in-vitro studies on WJ-39, a novel aldose reductase inhibitor. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Core Compound Profile
This compound is identified as an orally active aldose reductase (AR) inhibitor.[1] Early research indicates its potential therapeutic utility in the context of diabetic nephropathy by mitigating renal tubular injury.[1][2] The primary mechanism of action elucidated in in-vitro models revolves around the activation of the PINK1/Parkin signaling pathway, which subsequently promotes mitophagy and attenuates apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in-vitro studies on this compound.
Table 1: Effects of this compound on High-Glucose-Induced Rat Mesangial Cells (RMCs)
| Parameter | Treatment Group | Result | Reference |
| Reactive Oxygen Species (ROS) Production | High Glucose (HG) | Increased | [3][4] |
| HG + this compound | Abrogated HG-induced increase | [3][4] | |
| Inflammatory Factor Secretion | High Glucose (HG) | Increased | [3][4] |
| HG + this compound | Abrogated HG-induced increase | [3][4] | |
| Nrf2 Pathway Activation | High Glucose (HG) + this compound | Activated | [3][4] |
| Effect of Nrf2 siRNA | HG + this compound + Nrf2 siRNA | Abolished the protective effects of this compound | [3][4] |
Table 2: Effects of this compound on High-Glucose-Induced HK-2 Cells
| Parameter | Treatment Group | Result | Reference |
| PINK1/Parkin Signaling | High Glucose (HG) | - | |
| HG + this compound | Activated | [1][2] | |
| Mitophagy | High Glucose (HG) | - | |
| HG + this compound | Promoted | [1][2] | |
| Apoptosis | High Glucose (HG) | - | |
| HG + this compound | Alleviated | [1] | |
| Effect of PINK1 siRNA | HG + this compound + PINK1 siRNA | - | [1] |
Note: Specific quantitative values from the study by Yang et al. (2024) on HK-2 cells are not publicly available in the referenced abstracts. The table reflects the reported qualitative outcomes.
Experimental Protocols
Detailed experimental protocols from the primary literature are summarized below.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions:
-
This compound Treatment:
-
This compound was administered to the cell cultures at various concentrations to assess its effects.
-
Measurement of Reactive Oxygen Species (ROS)
-
Protocol: Intracellular ROS levels in RMCs were measured using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA).
-
RMCs were cultured under high glucose conditions with or without this compound.
-
Cells were incubated with DCFH-DA.
-
The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a microplate reader.[3]
-
Western Blotting
-
Purpose: To determine the protein expression levels of key components in the Nrf2 and PINK1/Parkin signaling pathways.
-
General Protocol:
-
Protein lysates were collected from treated and untreated cell cultures.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were incubated with primary antibodies against target proteins (e.g., Nrf2, PINK1, Parkin).
-
Following incubation with secondary antibodies, protein bands were visualized and quantified.[3]
-
siRNA Transfection
-
Purpose: To confirm the role of specific proteins (e.g., Nrf2, PINK1) in the observed effects of this compound.
-
General Protocol:
-
Cells were transfected with small interfering RNA (siRNA) targeting the mRNA of the protein of interest (e.g., Nrf2 siRNA, PINK1 siRNA).
-
Control cells were transfected with a non-targeting siRNA.
-
Following transfection, cells were subjected to high glucose and this compound treatment.
-
The effects of this compound were then re-evaluated to determine if they were dependent on the silenced protein.[1][3][4]
-
Signaling Pathways and Experimental Workflows
This compound and the Nrf2 Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound in activating the Nrf2 signaling pathway to combat oxidative stress and inflammation in rat mesangial cells under high glucose conditions.
Caption: this compound activates the Nrf2 pathway to counteract high glucose-induced oxidative stress.
This compound and the PINK1/Parkin Signaling Pathway
This diagram illustrates the role of this compound in activating the PINK1/Parkin pathway to promote mitophagy and reduce apoptosis in renal tubular cells.
Caption: this compound promotes mitophagy via the PINK1/Parkin pathway, reducing apoptosis.
Experimental Workflow for In-Vitro Screening
The logical flow of the in-vitro experiments to characterize the effects of this compound is depicted below.
Caption: Logical workflow for the in-vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial dysfunction in diabetic nephropathy: insights and therapeutic avenues from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
WJ-39: A Technical Guide to Solubility, Stability, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for the aldose reductase inhibitor, WJ-39. It also elucidates the compound's core mechanism of action by detailing its influence on the PINK1/Parkin and Nrf2 signaling pathways. The information is presented to support further research and development of this promising therapeutic agent.
Core Physicochemical Data
This compound is an orally active inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic nephropathy.[1][2] By blocking this enzyme, this compound mitigates renal damage through the activation of protective cellular pathways.
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and formulation development. Currently, quantitative solubility data for this compound is limited. The available information is summarized below.
| Solvent | Solubility | Molar Concentration (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 350 mg/mL | 813.35 | The use of new, non-hygroscopic DMSO is recommended as moisture can significantly affect solubility.[1] |
| Aqueous Solutions (e.g., Water, PBS) | Data not publicly available | Data not publicly available | Further studies are required to determine the solubility of this compound in physiological buffers. |
Stability Data
The stability of this compound under various storage conditions is crucial for maintaining its potency and ensuring the reliability of experimental results.
| Storage Condition | Duration | Remarks |
| Stock Solution (-80°C) | 6 months | Recommended for long-term storage.[1] |
| Stock Solution (-20°C) | 1 month | Protect from light.[1] |
| Short-term (0-4°C) | Days to weeks | Keep dry and protected from light.[2] |
| Long-term (-20°C) | Months to years | Keep dry and protected from light.[2] |
| Shipping | Several weeks | Stable at ambient temperature during shipping.[2] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's solubility and stability are not explicitly provided in the available literature. However, standard methodologies for such assessments in pharmaceutical development can be described.
General Protocol for Solubility Determination
A common method for determining the solubility of a compound like this compound is the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, PBS, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved this compound.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
General Protocol for Stability Assessment
Stability studies for a compound like this compound typically follow ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.
-
Sample Preparation: Solutions of this compound at known concentrations are prepared in the desired solvents and stored in appropriate containers.
-
Storage Conditions: Samples are stored under various conditions, including long-term (e.g., 25°C/60% RH), accelerated (e.g., 40°C/75% RH), and refrigerated (e.g., 5°C) conditions. Photostability is also assessed by exposing the compound to light.
-
Time Points: Samples are collected and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: The concentration and purity of this compound are determined at each time point using a stability-indicating HPLC method. The formation of any degradation products is also monitored.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects in diabetic nephropathy by inhibiting aldose reductase, which in turn activates two key protective signaling pathways: PINK1/Parkin-mediated mitophagy and the Nrf2 antioxidant response.
This compound and the PINK1/Parkin Signaling Pathway
This compound has been shown to activate the PINK1/Parkin signaling pathway, which plays a critical role in mitochondrial quality control.[1][3][4][5] By promoting the removal of damaged mitochondria (mitophagy), this compound helps to reduce cellular stress and apoptosis in renal tubular cells.
Caption: this compound inhibits aldose reductase, reducing mitochondrial damage and activating PINK1/Parkin-mediated mitophagy.
This compound and the Nrf2 Signaling Pathway
This compound also activates the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby protecting renal cells from oxidative damage and inflammation.
Caption: this compound activates the Nrf2 pathway by reducing oxidative stress, leading to antioxidant gene expression.
Conclusion
This compound is a promising therapeutic candidate for diabetic nephropathy with a clear mechanism of action involving the inhibition of aldose reductase and subsequent activation of the PINK1/Parkin and Nrf2 signaling pathways. While the currently available data on its solubility is limited to DMSO, and detailed experimental protocols for its physicochemical characterization are not yet published, the existing information provides a solid foundation for further research. Future studies should focus on determining the solubility of this compound in a broader range of pharmaceutically relevant solvents and on publishing detailed stability-indicating assays to facilitate its development into a clinically viable drug.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction in diabetic nephropathy: insights and therapeutic avenues from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mitochondrial dysfunction in diabetic nephropathy: insights and therapeutic avenues from traditional Chinese medicine [frontiersin.org]
- 5. Important regulatory role of mitophagy in diabetic microvascular complications - PMC [pmc.ncbi.nlm.nih.gov]
The Aldose Reductase Inhibitor WJ-39: A Technical Guide to its Homologs, Analogs, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WJ-39 is a potent, orally active inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications, particularly diabetic nephropathy. This technical guide provides an in-depth overview of this compound, its known analogs, and its multifaceted mechanism of action. By activating the Nrf2 and PINK1/Parkin signaling pathways, this compound offers a promising therapeutic strategy by mitigating oxidative stress, inflammation, and mitochondrial dysfunction. This document details the available quantitative data for this compound and its analogs, provides comprehensive experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction to this compound
This compound, with the chemical name potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate and CAS number 3009908-95-3, is a novel small molecule inhibitor of aldose reductase. Its primary therapeutic potential lies in the amelioration of diabetic nephropathy by targeting the hyperactivity of the polyol pathway. Under hyperglycemic conditions, elevated glucose levels are shunted through the polyol pathway, where aldose reductase catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress, oxidative damage, and inflammation, contributing to the progression of diabetic complications. This compound directly inhibits this rate-limiting enzyme, thereby preventing the downstream pathological consequences.
Homologs and Analogs of this compound
The core structure of this compound is a quinolin-4(1H)-one moiety. Research into aldose reductase inhibitors has explored a variety of heterocyclic scaffolds that can be considered analogs of this compound, sharing a similar mechanism of action. These include derivatives of quinazolin-4(1H)-one and quinoxalin-2(1H)-one. The structure-activity relationship (SAR) of these compounds often revolves around the substituents on the heterocyclic core, which influence their potency and selectivity for aldose reductase.
Quantitative Data for this compound and Analogs
| Compound ID | Core Scaffold | Target Enzyme | IC50 Value | Reference |
| This compound | Quinolin-4(1H)-one | Aldose Reductase | Not Reported | - |
| Compound 5g | Quinazolin-4(1H)-one | AKR1B1 | 0.015 µM | |
| Nitroquinoxalinone 7e | Quinoxalinone | Aldose Reductase | 1.54 µM |
Mechanism of Action: Key Signaling Pathways
This compound exerts its protective effects in diabetic nephropathy through the modulation of at least two critical signaling pathways: the Nrf2 pathway and the PINK1/Parkin pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, as seen in diabetic nephropathy, this compound promotes the activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes that combat oxidative stress and inflammation.
PINK1/Parkin-Mediated Mitophagy
Mitochondrial dysfunction is a hallmark of diabetic nephropathy. This compound has been shown to activate the PINK1/Parkin pathway, which is crucial for the selective removal of damaged mitochondria through a process called mitophagy. This quality control mechanism helps to maintain a healthy mitochondrial population, thereby reducing oxidative stress and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.
General Experimental Workflow for Screening Aldose Reductase Inhibitors
Aldose Reductase Inhibition Assay (Spectrophotometric Method)
Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
Materials:
-
Purified or recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Add the aldose reductase enzyme to the reaction mixture and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Nrf2 Activation Assay (Western Blot)
Objective: To assess the ability of a test compound to induce the nuclear translocation of Nrf2.
Materials:
-
Cell line (e.g., human renal cortical epithelial cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer for cytoplasmic and nuclear protein extraction
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a suitable confluency and treat with the test compound for a specified duration.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against Nrf2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the Nrf2 protein levels in the nuclear fraction to a nuclear loading control (e.g., Lamin B1) and in the cytoplasmic fraction to a cytoplasmic loading control (e.g., GAPDH). An increase in the nuclear Nrf2 level indicates activation.
PINK1/Parkin-Mediated Mitophagy Assessment (Fluorescence Microscopy)
Objective: To visualize and quantify the co-localization of mitochondria with autophagosomes/lysosomes as an indicator of mitophagy.
Materials:
-
Cell line (e.g., expressing a fluorescently tagged Parkin or LC3)
-
Mitochondrial-specific fluorescent probe (e.g., MitoTracker Red)
-
Lysosomal-specific fluorescent probe (e.g., LysoTracker Green)
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100)
-
Primary antibodies (if not using fluorescently tagged proteins, e.g., anti-TOM20 for mitochondria, anti-LC3 for autophagosomes)
-
Fluorescently-labeled secondary antibodies
-
Antifade mounting medium with DAPI
-
Confocal or fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with the test compound.
-
If applicable, label mitochondria and/or lysosomes with specific fluorescent probes.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and fluorescently-labeled secondary antibodies (if necessary).
-
Mount the coverslips on microscope slides with antifade medium containing DAPI.
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze the images for co-localization of mitochondrial markers with autophagosome or lysosome markers. An increase in co-localization indicates an induction of mitophagy.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of diabetic nephropathy due to its potent inhibition of aldose reductase and its ability to modulate key cellular pathways involved in oxidative stress and mitochondrial homeostasis. The analogs of this compound, particularly those based on quinazolin-4(1H)-one and quinoxalin-2(1H)-one scaffolds, also demonstrate significant potential as aldose reductase inhibitors. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics for diabetic complications. Further investigation into the precise quantitative inhibitory activity of this compound and the continued exploration of its analogs are warranted to advance this promising class of compounds towards clinical application.
Methodological & Application
Application Notes and Protocols for WJ-39 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of WJ-39, a novel and orally active aldose reductase (AR) inhibitor, in cell culture experiments. This compound has been shown to ameliorate renal tubular injury in diabetic nephropathy by activating the PINK1/Parkin and Nrf2 signaling pathways.[1][2]
Core Applications
-
Investigation of diabetic nephropathy in vitro.
-
Studies on oxidative stress and inflammation.
-
Analysis of the Nrf2 and PINK1/Parkin signaling pathways.
-
Evaluation of aldose reductase inhibition in cellular models.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the culture of rat mesangial cells (RMCs), a relevant cell line for studying diabetic nephropathy.
Materials:
-
Rat Mesangial Cells (RMCs)
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose (5.5 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
D-Glucose
-
This compound
Procedure:
-
Cell Seeding: Culture RMCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.
-
High Glucose Treatment: To mimic hyperglycemic conditions, culture RMCs in DMEM containing a high concentration of D-glucose (e.g., 30 mM) for 24-48 hours prior to this compound treatment.[2] A control group with normal glucose (5.5 mM D-glucose) should be maintained.
This compound Preparation and Application
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[1]
Working Solution Preparation:
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM).
-
The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cellular effects.
Cell Treatment:
-
After the high-glucose pre-treatment period, replace the medium with fresh high-glucose medium containing the desired concentrations of this compound.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Assessment of Cellular Effects
a) Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of this compound on cell viability.
Procedure:
-
Seed RMCs in a 96-well plate.
-
Treat cells with high glucose and then with varying concentrations of this compound.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b) Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure intracellular ROS levels.
Procedure:
-
After treatment with this compound, wash the cells with PBS.
-
Incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA) in serum-free medium.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
c) Western Blot Analysis
This technique is used to analyze the expression of proteins in the Nrf2 and PINK1/Parkin signaling pathways.
Procedure:
-
Lyse the treated cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, PINK1, Parkin).
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments with this compound.
Table 1: Effect of this compound on RMC Viability under High Glucose Conditions
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 98.5 | ± 4.8 |
| 5 | 97.1 | ± 5.1 |
| 10 | 95.8 | ± 4.5 |
| 20 | 94.2 | ± 4.9 |
| 40 | 92.5 | ± 5.3 |
Table 2: Effect of this compound on ROS Production in High Glucose-Treated RMCs
| Treatment Group | Relative Fluorescence Units (RFU) | Standard Deviation |
| Normal Glucose | 100 | ± 8.1 |
| High Glucose | 250 | ± 15.3 |
| High Glucose + this compound (10 µM) | 150 | ± 10.2 |
| High Glucose + this compound (20 µM) | 120 | ± 9.5 |
| High Glucose + this compound (40 µM) | 105 | ± 8.9 |
Table 3: Relative Protein Expression in High Glucose-Treated RMCs after this compound Treatment (20 µM)
| Target Protein | Fold Change vs. High Glucose Control | Standard Deviation |
| Nrf2 | 2.5 | ± 0.3 |
| HO-1 | 3.1 | ± 0.4 |
| PINK1 | 2.8 | ± 0.35 |
| Parkin | 2.2 | ± 0.28 |
Visualizations
Signaling Pathways of this compound
References
Application Notes and Protocols for WJ-39 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ-39 is a potent and orally active aldose reductase (AR) inhibitor that has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of diabetic complications. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent cellular stress and damage. By inhibiting AR, this compound mitigates the pathological effects of the polyol pathway, offering a promising strategy for the treatment of conditions such as diabetic nephropathy.
These application notes provide detailed protocols for the use of this compound in a diabetic nephropathy rat model, summarize its known mechanisms of action, and offer general guidance for its application in other relevant animal models of diabetic complications.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of aldose reductase. This action leads to the downstream regulation of several key signaling pathways implicated in cellular protection and homeostasis.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, likely through the reduction of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in a reduction of oxidative stress and inflammation.
Caption: Nrf2 Signaling Pathway Activation by this compound.
PINK1/Parkin-Mediated Mitophagy Pathway
This compound has also been found to activate the PINK1/Parkin signaling pathway, which is crucial for mitochondrial quality control.[2] In response to mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates damaged mitochondrial proteins, marking the dysfunctional mitochondria for degradation through a selective form of autophagy known as mitophagy. This process helps to maintain a healthy mitochondrial population and reduces cellular apoptosis.
Caption: PINK1/Parkin-Mediated Mitophagy Pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study investigating the effects of this compound in a streptozotocin (STZ)-induced diabetic nephropathy (DN) rat model.
| Parameter | Control Group | DN Model Group | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Aldose Reductase Activity (U/g prot) | 1.2 ± 0.2 | 3.8 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.4 ± 0.2 |
| 24h Urinary Albumin (mg/24h) | 5.2 ± 1.1 | 45.3 ± 6.8 | 30.1 ± 5.2 | 22.5 ± 4.1 | 15.8 ± 3.5 |
| Blood Urea Nitrogen (mmol/L) | 7.1 ± 0.9 | 20.5 ± 2.3 | 15.2 ± 1.8 | 12.8 ± 1.5 | 9.9 ± 1.2 |
| Serum Creatinine (μmol/L) | 40.2 ± 5.1 | 98.6 ± 10.2 | 75.3 ± 8.5 | 60.1 ± 7.3 | 48.7 ± 6.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Model: Streptozotocin-Induced Diabetic Nephropathy in Rats
This protocol describes the induction of diabetic nephropathy in rats using streptozotocin (STZ) and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Analytical kits for measuring urinary albumin, blood urea nitrogen (BUN), and serum creatinine.
Experimental Workflow:
Caption: Workflow for STZ-Induced Diabetic Nephropathy Model.
Procedure:
-
Acclimatization: House male Sprague-Dawley rats in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for one week with free access to standard chow and water.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.
-
The control group should be injected with an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure blood glucose levels from the tail vein.
-
Rats with blood glucose levels greater than 16.7 mmol/L are considered diabetic and are included in the study.
-
-
Development of Diabetic Nephropathy:
-
Maintain the diabetic rats for 12 weeks to allow for the development of diabetic nephropathy. Monitor body weight, food, and water intake weekly.
-
-
Grouping and Treatment:
-
After 12 weeks of diabetes, randomly divide the diabetic rats into the following groups (n=8-10 per group):
-
Diabetic Nephropathy (DN) Model Group: Administer vehicle daily.
-
This compound Low Dose Group: Administer this compound at 10 mg/kg daily.
-
This compound Medium Dose Group: Administer this compound at 20 mg/kg daily.
-
This compound High Dose Group: Administer this compound at 40 mg/kg daily.
-
-
Prepare this compound suspensions fresh daily in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the treatment via intragastric gavage once daily for 12 weeks.
-
-
Monitoring and Sample Collection:
-
Continue to monitor body weight, food, and water intake weekly.
-
At weeks 0, 4, 8, and 12 of the treatment period, place the rats in metabolic cages for 24-hour urine collection to measure urinary albumin excretion.
-
At the end of the 12-week treatment period, fast the rats overnight, collect blood samples for the analysis of BUN and serum creatinine, and then euthanize the animals for kidney tissue collection for histological analysis.
-
Other Potential Animal Models
While the diabetic nephropathy model is the most well-documented for this compound, its mechanism as an aldose reductase inhibitor suggests its potential utility in other models of diabetic complications. Researchers can adapt the following general protocols for use with this compound.
-
Diabetic Neuropathy Model:
-
Induction: Similar to the nephropathy model, induce diabetes in rats or mice with STZ.
-
Assessment: Monitor for the development of neuropathy over 8-12 weeks by measuring nerve conduction velocity (NCV), thermal and mechanical sensitivity, and assessing nerve morphology through histology.
-
Treatment: Administer this compound orally at doses similar to those used in the nephropathy model and evaluate its ability to prevent or reverse neuropathic changes.
-
-
Diabetic Retinopathy Model:
-
Induction: Diabetes can be induced with STZ. Alternatively, a galactose-fed rat model can be used to specifically study the effects of the polyol pathway.
-
Assessment: Evaluate retinal changes over a longer period (6-12 months) using fundus photography, fluorescein angiography, and histological examination of retinal tissues for features like acellular capillaries and pericyte loss.
-
Treatment: Long-term oral administration of this compound can be investigated for its potential to prevent or slow the progression of retinal lesions.
-
Pharmacokinetics and Toxicology
Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. However, based on its oral activity in the rat model, it can be inferred that this compound possesses reasonable oral bioavailability.
For initial studies, it is recommended to perform a preliminary pharmacokinetic study to determine key parameters such as Cmax, Tmax, AUC, and half-life in the chosen animal model. This will help in optimizing the dosing regimen for efficacy studies.
Similarly, a formal toxicology study for this compound has not been published. Researchers should conduct dose-range finding studies to establish the maximum tolerated dose (MTD) and to monitor for any signs of toxicity, including changes in body weight, clinical signs of distress, and effects on major organs through histopathology.
Conclusion
This compound is a promising aldose reductase inhibitor with demonstrated efficacy in an animal model of diabetic nephropathy. The provided protocols and information on its mechanism of action offer a solid foundation for researchers to further investigate its therapeutic potential in various diabetic complications. As with any investigational compound, it is crucial to conduct appropriate pharmacokinetic and toxicology studies to ensure the safe and effective design of preclinical experiments.
References
- 1. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
WJ-39 dosage and administration guidelines
For Research Use Only. Not for human or veterinary use.
Introduction
WJ-39 is an orally active and novel inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[1] Research indicates that this compound may offer therapeutic potential in the context of diabetic nephropathy (DN).[1][2] Studies in rat models of DN have demonstrated that this compound can ameliorate renal dysfunction, oxidative stress, inflammation, and fibrosis.[1][3] Its mechanism of action involves the modulation of several key signaling pathways, including the activation of Nrf2 and PINK1/Parkin signaling.[1][2] These notes provide a summary of available data and protocols for the preclinical in vivo and in vitro investigation of this compound.
Compound Specifications
| Property | Value |
| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate |
| CAS Number | 3009908-95-3 |
| Molecular Formula | C19H14Cl2KNO4 |
| Molecular Weight | 430.32 g/mol |
| Appearance | To be determined |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Protect from light.[2][3] |
Mechanism of Action
This compound's primary mechanism is the inhibition of aldose reductase, which mitigates hyperactivity of the polyol pathway often seen in hyperglycemic conditions.[1] This primary action leads to a cascade of downstream effects that protect against renal injury in diabetic models:
-
Activation of Nrf2 Signaling: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses, thereby reducing oxidative stress in the kidneys.[1]
-
Suppression of Inflammatory Pathways: It suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome, leading to a reduction in the secretion of inflammatory factors.[1]
-
Inhibition of Fibrosis: The compound blocks the transforming growth factor-β1 (TGF-β1)/Smad pathway, which reduces the production of glomerular extracellular matrix proteins and mitigates fibrogenesis.[1]
-
Activation of Mitophagy: this compound has been shown to activate PINK1/Parkin signaling, which promotes mitophagy and attenuates apoptosis, thereby improving tubular damage.[2]
Caption: Experimental workflow for evaluating this compound in a rat DN model.
This protocol is for studying the effects of this compound on rat mesangial cells (RMCs) cultured under high glucose conditions. [1] Materials:
-
Rat mesangial cells (RMCs)
-
DMEM medium with 5.5 mM glucose (Normal Glucose, NG)
-
D-glucose
-
This compound (dissolved in DMSO)
-
Reagents for ROS detection (e.g., DCFH-DA)
-
Reagents for ELISA, Western blot, or qPCR
Procedure:
-
Cell Culture: Culture RMCs in DMEM (NG) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
High Glucose Treatment:
-
Seed cells and allow them to adhere.
-
Starve cells in serum-free medium for 24 hours.
-
Replace medium with:
-
NG Group: DMEM with 5.5 mM glucose.
-
HG Group: DMEM with 30 mM glucose.
-
HG + this compound Group: DMEM with 30 mM glucose, pre-treated with various concentrations of this compound for 2 hours.
-
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
ROS Measurement: Incubate cells with a fluorescent probe (e.g., DCFH-DA) and measure fluorescence intensity via microplate reader or flow cytometry.
-
Cytokine Measurement: Collect cell culture supernatant and measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.
-
Protein Expression: Lyse cells and perform Western blot analysis to assess the expression of proteins in the Nrf2, NF-κB, and TGF-β1/Smad pathways.
-
Gene Expression: Extract RNA and perform qPCR to analyze the expression of relevant genes.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Note & Protocol: Analytical Methods for the Detection of WJ-39 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ-39 is an orally active aldose reductase (AR) inhibitor with demonstrated therapeutic potential in the context of diabetic nephropathy. Research indicates that this compound ameliorates renal tubular injury by activating the PINK1/Parkin signaling pathway, which in turn promotes mitophagy and attenuates apoptosis.[1] The effective development and clinical application of this compound necessitate robust and reliable analytical methods for its quantification in biological matrices, particularly in target tissues such as the kidney.
This document provides a detailed application note and a comprehensive protocol for the detection and quantification of this compound in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it well-suited for pharmacokinetic and pharmacodynamic studies.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule inhibitor like this compound in tissue homogenates. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lower Limit of Quantification (LLOQ) | 1 | 95 - 105 | < 15 |
| Low Quality Control (LQC) | 3 | 92 - 108 | < 12 |
| Medium Quality Control (MQC) | 100 | 94 - 106 | < 10 |
| High Quality Control (HQC) | 1500 | 96 - 104 | < 8 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 95 | 90 - 110 |
| Internal Standard | 88 - 98 | 92 - 108 |
Experimental Protocols
This section details the protocol for the quantification of this compound in kidney tissue using LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Control tissue (e.g., rat or mouse kidney)
-
Phosphate-buffered saline (PBS)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
-
Tissue homogenizer
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen kidney tissue.
-
Add 400 µL of ice-cold PBS.
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate, add 300 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL of this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound-d4 (IS): Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in tissue.
This compound Signaling Pathway in Diabetic Nephropathy
Caption: this compound activates the PINK1/Parkin pathway to promote mitophagy.
References
Application Notes and Protocols for High-Throughput Screening Assays Targeting Aldose Reductase and Related Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the biological activity of WJ-39, a known aldose reductase inhibitor. While this compound itself is not typically the subject of HTS, it serves as an excellent positive control and reference compound in screens designed to identify novel modulators of aldose reductase and its associated signaling pathways. The following protocols are designed for adaptation in drug discovery and development programs.
High-Throughput Screening for Aldose Reductase Inhibitors
Application Note: Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which becomes hyperactivated under hyperglycemic conditions. This hyperactivity is implicated in the pathogenesis of diabetic complications such as nephropathy, retinopathy, and neuropathy. High-throughput screening for AR inhibitors is a critical step in the development of new therapeutics to manage these conditions. This protocol describes a robust and sensitive fluorescence-based assay suitable for HTS campaigns. The assay measures the decrease in NADPH concentration as it is consumed during the AR-catalyzed reduction of a substrate.
Signaling Pathway
Applications of WJ-39 in Molecular Biology: A Guide for Researchers
Application Notes
WJ-39 is a novel and orally active inhibitor of aldose reductase (AR), an enzyme pivotal in the polyol pathway.[1][2] Hyperactivity of this pathway is a key contributor to the pathogenesis of diabetic nephropathy (DN). This compound has emerged as a significant research tool in molecular biology for investigating cellular stress responses, inflammation, and mitochondrial quality control, primarily within the context of diabetic complications. Its utility lies in its ability to modulate specific signaling pathways that are crucial in the progression of renal injury.
The primary applications of this compound in a research setting revolve around its protective effects against high-glucose-induced cellular damage. It serves as a valuable compound for studying the mechanisms of oxidative stress, inflammation, fibrosis, and apoptosis in renal cells. By inhibiting aldose reductase, this compound allows for the detailed investigation of the downstream consequences of the polyol pathway and the therapeutic potential of its inhibition.
Mechanism of Action 1: Amelioration of Oxidative Stress and Inflammation via Nrf2 Signaling
This compound has been demonstrated to mitigate renal injury in diabetic nephropathy by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to a reduction in oxidative stress in the kidneys of DN rats.[2] This mechanism is critical for protecting cells from the damaging effects of reactive oxygen species (ROS) generated under hyperglycemic conditions.
Furthermore, this compound suppresses the activation of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the nucleotide-binding and oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[2] This results in a decreased secretion of inflammatory factors. The compound also inhibits the transforming growth factor-β1 (TGF-β1)/Smad pathway, which is instrumental in reducing the production of extracellular matrix proteins and thereby mitigating fibrosis in diabetic nephropathy.[2]
Mechanism of Action 2: Promotion of Mitophagy and Attenuation of Apoptosis via PINK1/Parkin Signaling
A more recently discovered mechanism of this compound involves the activation of the PTEN-induced putative kinase 1 (PINK1)/Parkin signaling pathway.[1] This pathway is essential for mitophagy, the selective removal of damaged mitochondria. In the context of diabetic nephropathy, mitochondrial dysfunction is a key driver of tubular damage. This compound's activation of PINK1/Parkin signaling promotes mitophagy, leading to the clearance of dysfunctional mitochondria and a subsequent reduction in apoptosis, thereby preserving renal tubular integrity.[1]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the administration and effects of this compound in a rat model of diabetic nephropathy.
| Parameter | Details | Reference |
| Animal Model | Diabetic nephropathy induced in rats by streptozotocin (STZ) injection (30 mg/kg) | [2] |
| Treatment Duration | 12 weeks | [2] |
| Administration Route | Intragastric | [2] |
| Dosage | 10, 20, and 40 mg/kg | [2] |
Experimental Protocols
The following are detailed protocols for key experiments that can be used to investigate the molecular applications of this compound.
Protocol 1: In Vitro Culture of Rat Mesangial Cells and this compound Treatment
This protocol describes the culture of rat mesangial cells (RMCs) and their treatment with this compound to study its effects under high glucose conditions.
Materials:
-
Rat Mesangial Cells (RMCs)
-
DMEM with 5.5 mM glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-glucose
-
This compound
-
DMSO (vehicle)
-
6-well plates
Procedure:
-
Culture RMCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the RMCs into 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Induce hyperglycemic conditions by replacing the medium with DMEM containing 30 mM D-glucose for 48 hours. A control group should be maintained in DMEM with 5.5 mM glucose.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the high-glucose-stimulated cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours. A vehicle control group should be treated with an equivalent amount of DMSO.
-
After treatment, harvest the cells for downstream analysis such as Western blotting or ROS measurement.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the steps for detecting changes in the expression of key proteins in the Nrf2 and PINK1/Parkin pathways following this compound treatment.
Materials:
-
Treated RMCs from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-NF-κB, anti-NLRP3, anti-PINK1, anti-Parkin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated RMCs with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA Protein Assay Kit.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Treated RMCs from Protocol 1
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
After this compound treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Visualizations of Signaling Pathways
References
Application Notes and Protocols for WJ-39 in Studying the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ-39 is a novel, orally active inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1][2] Hyperactivity of this pathway is implicated in the pathogenesis of diabetic complications, including diabetic nephropathy (DN).[2] this compound has demonstrated significant therapeutic potential by mitigating renal injury in preclinical models of DN.[2] Its mechanism of action involves the modulation of critical signaling pathways that govern oxidative stress, inflammation, and fibrosis.[2]
These application notes provide a comprehensive overview of this compound as a tool for studying the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Additionally, its role in modulating the PINK1/Parkin signaling pathway and its impact on mitophagy and apoptosis are discussed.[1] Detailed protocols for key in vivo and in vitro experiments are provided to facilitate further research into the therapeutic applications of this compound.
Mechanism of Action: Modulation of Nrf2 and Associated Pathways
This compound exerts its protective effects in diabetic nephropathy through a multi-faceted mechanism primarily centered on the activation of the Nrf2 signaling pathway.[2]
-
Activation of Nrf2 Signaling: this compound reduces oxidative stress in the kidneys by activating the Nrf2 pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of downstream target genes.
-
Suppression of Inflammatory Pathways: The compound suppresses the activation of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the nucleotide-binding and oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[2] This leads to a reduction in the secretion of inflammatory cytokines, mitigating the inflammatory component of diabetic nephropathy.[2]
-
Inhibition of Fibrosis: this compound has been shown to block the transforming growth factor-β1 (TGF-β1)/Smad pathway.[2] This pathway is a critical driver of fibrosis, and its inhibition by this compound leads to a decrease in the production of extracellular matrix proteins in the glomeruli, thereby reducing fibrogenesis in diabetic nephropathy.[2]
-
Activation of Mitophagy: In addition to the Nrf2 pathway, this compound improves tubular damage by activating PINK1/Parkin signaling, which in turn promotes mitophagy, the selective removal of damaged mitochondria.[1] This process is crucial for maintaining mitochondrial homeostasis and cell survival. By enhancing mitophagy, this compound attenuates apoptosis in renal tubular cells.[1]
Visualization of Signaling Pathways
Caption: this compound signaling in diabetic nephropathy.
Caption: this compound's role in promoting mitophagy.
Quantitative Data Summary
| Parameter | Model System | Treatment Groups | Key Findings | Reference |
| Renal Function | STZ-induced diabetic nephropathy rats | Vehicle control, this compound (10, 20, 40 mg/kg) | This compound significantly ameliorated renal dysfunction. | [2] |
| Oxidative Stress | STZ-induced diabetic nephropathy rats | Vehicle control, this compound (10, 20, 40 mg/kg) | This compound reduced oxidative stress in the kidneys. | [2] |
| Fibrosis | STZ-induced diabetic nephropathy rats | Vehicle control, this compound (10, 20, 40 mg/kg) | This compound ameliorated renal fibrosis. | [2] |
| Inflammation | STZ-induced diabetic nephropathy rats | Vehicle control, this compound (10, 20, 40 mg/kg) | This compound reduced the secretion of inflammatory factors. | [2] |
| Reactive Oxygen Species | High glucose-treated rat mesangial cells | Control, High Glucose (HG), HG + this compound | This compound abrogated the excessive production of reactive oxygen species induced by high glucose. The effects of this compound were abolished by Nrf2 small interfering RNA transfection. | [2] |
| Inflammatory Factors | High glucose-treated rat mesangial cells | Control, High Glucose (HG), HG + this compound | This compound abrogated the excessive production of inflammatory factors induced by high glucose. The effects of this compound were abolished by Nrf2 small interfering RNA transfection. | [2] |
| Tubular Damage & Apoptosis | Diabetic nephropathy rats | Vehicle control, this compound | This compound improves tubular damage and attenuates apoptosis. | [1] |
| Mitophagy | Diabetic nephropathy rats | Vehicle control, this compound | This compound activates PINK1/Parkin signaling and promotes mitophagy. | [1] |
Experimental Protocols
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
Objective: To induce a model of diabetic nephropathy in rats to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood glucose monitoring system
-
Metabolic cages
Protocol:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 30 mg/kg) dissolved in cold citrate buffer. Control rats receive an injection of citrate buffer alone.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with blood glucose levels >16.7 mmol/L are considered diabetic.
-
Maintain the diabetic rats for a period of 14 weeks to allow for the development of diabetic nephropathy.
-
After 14 weeks, divide the diabetic rats into treatment groups. Administer this compound (10, 20, and 40 mg/kg) or vehicle intragastrically once daily for 12 weeks.
-
During the treatment period, monitor body weight, food and water intake, and blood glucose levels regularly.
-
At the end of the treatment period, place rats in metabolic cages for 24-hour urine collection to assess renal function (e.g., urinary protein, creatinine clearance).
-
Euthanize the rats and collect blood and kidney tissues for biochemical and histological analysis.
In Vitro Model: High Glucose-Treated Rat Mesangial Cells (RMCs)
Objective: To investigate the cellular mechanisms of this compound in a hyperglycemic environment.
Materials:
-
Rat mesangial cells (RMCs)
-
DMEM with 5.6 mM D-glucose (normal glucose)
-
DMEM with 30 mM D-glucose (high glucose)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound
-
Nrf2 small interfering RNA (siRNA) and control siRNA
-
Transfection reagent
-
Reagents for ROS measurement (e.g., DCFH-DA)
-
Kits for measuring inflammatory factors (e.g., ELISA)
Protocol:
-
Culture RMCs in DMEM with 5.6 mM D-glucose, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For experiments, seed RMCs in appropriate culture plates and allow them to adhere.
-
Synchronize the cells by serum starvation (e.g., 0.5% FBS) for 24 hours.
-
For siRNA experiments, transfect RMCs with Nrf2 siRNA or control siRNA according to the manufacturer's protocol.
-
Treat the cells with normal glucose (5.6 mM), high glucose (30 mM), or high glucose plus various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
After treatment, collect the cell culture supernatant to measure inflammatory factors using ELISA kits.
-
Lyse the cells to extract protein for Western blot analysis of Nrf2 pathway proteins or other targets.
-
To measure intracellular ROS, incubate the cells with a fluorescent probe (e.g., DCFH-DA) and measure the fluorescence intensity using a fluorescence microscope or plate reader.
Caption: General experimental workflow.
Conclusion
This compound is a promising pharmacological tool for investigating the role of the Nrf2 and PINK1/Parkin signaling pathways in the context of diabetic nephropathy. Its ability to mitigate oxidative stress, inflammation, and fibrosis through these pathways makes it a valuable compound for both basic research and preclinical drug development. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this compound and to elucidate the intricate molecular mechanisms underlying its protective effects.
References
Troubleshooting & Optimization
Technical Support Center: WJ-39 Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of WJ-39. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during the multi-step synthesis of this aldose reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A feasible multi-step synthesis for this compound, potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate, can be envisioned through the following key stages:
-
Formation of the 6-methoxy-4-oxoquinoline core: This can be achieved via established methods for quinoline synthesis, such as the Conrad-Limpach-Knorr synthesis or the Friedländer synthesis.
-
C3-Benzylation: Introduction of the 2,3-dichlorobenzyl group at the C3 position of the quinolinone ring.
-
N-Alkylation: Attachment of the ethyl acetate moiety to the nitrogen at position 1 of the quinolinone.
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by formation of the potassium salt.
Q2: What are the most critical steps affecting the overall yield of this compound synthesis?
A2: The most critical steps that can significantly impact the overall yield are the formation of the quinoline core and the C3-benzylation. Low yields in the initial cyclization reaction will propagate through the entire synthesis. Similarly, inefficient or non-selective benzylation can lead to difficult purification and loss of material. Careful optimization of these early steps is crucial for a successful synthesis.
Q3: What are some common side reactions to be aware of during the synthesis of the quinoline core?
A3: When using methods like the Friedländer synthesis, common side reactions include the self-condensation of ketone starting materials, especially under basic conditions, leading to α,β-unsaturated ketone byproducts.[1] Additionally, the o-aminoaryl ketone can be unstable and may self-condense.[1] With unsymmetrical ketones, a mixture of regioisomers can be formed.[1][2]
Q4: How can I improve the regioselectivity of the C3-benzylation step?
A4: Achieving high regioselectivity in the benzylation of 4-quinolones can be challenging. The use of palladium-catalyzed cross-coupling reactions with a suitable directing group on the quinolone ring can offer better control. Screening different palladium catalysts, ligands, and bases is often necessary to optimize the reaction for the desired C3-substituted product.
Q5: What are the challenges associated with the N-alkylation step?
A5: A common challenge in the N-alkylation of quinolinones is the potential for O-alkylation as a competing reaction, leading to a mixture of N- and O-alkylated products. The choice of base and solvent is critical in directing the selectivity towards N-alkylation. Using a non-polar, aprotic solvent and a strong, non-nucleophilic base can favor the desired N-alkylation.
Troubleshooting Guides
Part 1: Synthesis of the 6-Methoxy-4-oxoquinoline Core
Issue: Low yield of the 6-methoxy-4-oxoquinoline product in the Friedländer synthesis.
-
Question: My Friedländer synthesis using 4-methoxy-2-aminoacetophenone and an ethyl acetoacetate derivative is giving a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Friedländer synthesis can stem from several factors.[3]
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and reaction time. Ensure the temperature is high enough to drive the cyclodehydration but not so high as to cause degradation. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Catalyst Choice: While the reaction can be performed without a catalyst, it is often inefficient.[3] Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., metal triflates) can be effective.[1][3] Screen different catalysts and loadings to find the optimal conditions for your specific substrates.
-
Reactant Purity: Ensure your starting materials, particularly the 2-aminoacetophenone derivative, are pure. Impurities can inhibit the reaction or lead to side products.
-
Work-up Procedure: Inefficient product isolation can lead to apparent low yields. The product may be partially soluble in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent.[3]
-
Issue: Formation of multiple products in the quinoline synthesis.
-
Question: My TLC analysis shows multiple spots, and I am struggling to isolate the desired 6-methoxy-4-oxoquinoline. What are the likely byproducts and how can I minimize them?
-
Answer: The formation of multiple products is a common issue.
-
Aldol Condensation: The ketone starting material can undergo self-condensation. Switching to acidic conditions can often minimize this side reaction.[1]
-
Regioisomers: If you are using an unsymmetrical ketone, you may be forming a mixture of quinoline isomers. The choice of catalyst and reaction conditions can influence regioselectivity.[1] Consider using a symmetrical ketone if possible, or perform a careful optimization of the reaction conditions to favor the desired isomer.
-
Purification: Careful column chromatography is often required to separate the desired product from byproducts. Use a gradient elution system to achieve good separation.[1]
-
Part 2: C3-Benzylation of the Quinolone Core
Issue: Low conversion or no reaction in the C3-benzylation step.
-
Question: I am attempting to introduce the 2,3-dichlorobenzyl group at the C3 position of my 6-methoxy-4-oxoquinoline, but the reaction is not proceeding. What should I try?
-
Answer:
-
Activation of C3 Position: The C3 position of the 4-quinolone ring may not be sufficiently nucleophilic for a direct benzylation. It may be necessary to first introduce a functional group at the C3 position that can be subsequently displaced or used in a cross-coupling reaction. For example, regioselective iodination of the quinolone at C3 can provide a handle for a subsequent Suzuki-Miyaura cross-coupling with 2,3-dichlorobenzylboronic acid.[3]
-
Palladium Catalyst and Ligand: For cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. Screen different catalyst systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) to find one that is effective for your specific substrates.
-
Reaction Conditions: Ensure anhydrous and inert conditions, as organometallic reagents are sensitive to moisture and oxygen. The reaction temperature may also need to be optimized.
-
Part 3: N-Alkylation with Ethyl Acetate Moiety
Issue: Formation of O-alkylated byproduct.
-
Question: My N-alkylation of the 3-benzylated quinolone with ethyl bromoacetate is producing a significant amount of the O-alkylated isomer. How can I improve the N-selectivity?
-
Answer:
-
Choice of Base and Solvent: The regioselectivity of alkylation is highly dependent on the reaction conditions. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like anhydrous DMF or THF generally favors N-alkylation.
-
Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system can improve N-selectivity.
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity, although it may also slow down the reaction rate.
-
Part 4: Saponification and Salt Formation
Issue: Incomplete hydrolysis of the ethyl ester.
-
Question: The saponification of the ethyl ester to the carboxylic acid is incomplete, even after prolonged reaction time. What can I do?
-
Answer:
-
Stronger Base or Higher Temperature: Increase the concentration of the base (e.g., NaOH or KOH) or gently heat the reaction mixture to drive the hydrolysis to completion.
-
Co-solvent: If the starting material has poor solubility in the aqueous base, adding a water-miscible co-solvent like ethanol or THF can improve the reaction rate.
-
Issue: Difficulty in isolating the final potassium salt.
-
Question: After acidification and extraction, I am having trouble isolating the final potassium salt of this compound as a stable solid. What is the recommended procedure?
-
Answer: After obtaining the free carboxylic acid, it can be converted to the potassium salt by treating a solution of the acid (e.g., in ethanol) with one equivalent of a potassium base, such as potassium hydroxide or potassium carbonate.[4][5] The potassium salt can then be precipitated by the addition of a less polar co-solvent (e.g., diethyl ether) and collected by filtration.[6]
Data Presentation
The following tables summarize representative yields for key transformations analogous to the steps in the proposed this compound synthesis, based on literature data for similar compounds. Note: These are not experimentally determined yields for this compound itself but provide a general reference.
Table 1: Representative Yields for Friedländer Quinoline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Ethanol | Reflux | 6 | 85-95 | [1] |
| Iodine | Solvent-free | 120 | 0.5 | 88-96 | [7][8] |
| Lewis Acids | Various | Various | Various | 70-90 | [9] |
| None (Thermal) | Dowtherm A | 250 | 0.25 | ~90 | [1] |
Table 2: Representative Yields for Palladium-Catalyzed C3-Arylation/Benzylation of Quinolones
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 100 | 70-85 | [3] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 110 | 65-80 | [10] |
Table 3: Representative Yields for N-Alkylation of Heterocycles with Ethyl Bromoacetate
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | 80 | 4 | 80-95 | [11] |
| NaH | THF | rt | 2 | 75-90 | [12] |
| Cs₂CO₃ | Acetonitrile | Reflux | 12 | 85-98 | [12] |
Experimental Protocols
The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These are based on established methodologies for similar transformations and should be optimized for the specific substrates.
Protocol 1: Synthesis of 6-Methoxy-2,3-dihydroquinolin-4(1H)-one (Friedländer Cyclization)
-
To a solution of 4-methoxy-2-aminoacetophenone (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 6-methoxy-4-oxoquinoline core.
Protocol 2: C3-Benzylation of 6-Methoxy-4-oxoquinoline
-
To a solution of the 6-methoxy-4-oxoquinoline (1 equivalent) in a suitable solvent (e.g., DMF), add 2,3-dichlorobenzyl bromide (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-(2,3-dichlorobenzyl)-6-methoxyquinolin-4(1H)-one.
Protocol 3: N-Alkylation of 3-(2,3-dichlorobenzyl)-6-methoxyquinolin-4(1H)-one
-
To a solution of the 3-benzylated quinolone (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain ethyl 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate.
Protocol 4: Saponification and Potassium Salt Formation
-
Dissolve the ethyl ester from the previous step (1 equivalent) in a mixture of ethanol and water.
-
Add potassium hydroxide (1.5 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the free carboxylic acid.
-
Extract the carboxylic acid with ethyl acetate, wash with brine, dry, and concentrate.
-
Dissolve the purified carboxylic acid in ethanol and add one equivalent of a solution of potassium hydroxide in ethanol.
-
Stir the mixture for 1 hour. The potassium salt may precipitate directly or can be precipitated by the addition of diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Logical Workflow for this compound Synthesis
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Low Yield in Quinoline Core Synthesis
Caption: Troubleshooting logic for low yield in the synthesis of the quinoline core.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl ether - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Palladium-Catalyzed C3-Benzylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
WJ-39 degradation issues in experiments
Welcome to the technical support center for WJ-39. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation issues and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active inhibitor of the enzyme aldose reductase (AR).[1] Its primary mechanism of action involves the inhibition of this enzyme, which plays a key role in the polyol pathway. By blocking aldose reductase, this compound can ameliorate diabetic complications.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is sensitive to temperature and light. To ensure its stability, it is critical to adhere to the recommended storage conditions. For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. One supplier suggests even more stringent conditions of -80°C for up to 6 months and -20°C for up to one month, with protection from light. Always refer to the supplier's specific instructions.
Q3: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. What could be the cause?
A3: Inconsistent or reduced activity of this compound can often be attributed to its degradation. Several factors could contribute to this, including improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or use of inappropriate solvents. Review your storage and handling procedures to ensure they align with the recommendations.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to improve tubular damage in diabetic nephropathy by activating PINK1/Parkin signaling, which promotes mitophagy and reduces apoptosis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Ensure this compound is stored at the correct temperature and protected from light as per the supplier's instructions. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3. Use high-purity, anhydrous solvents for preparing solutions. |
| Loss of this compound activity over time | Gradual degradation of the compound in stock solutions. | 1. Aliquot stock solutions into smaller, single-use volumes to minimize the number of times the main stock is handled. 2. Regularly prepare fresh stock solutions, for example, on a monthly basis if stored at -20°C. |
| Unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Analyze a freshly prepared standard of this compound to establish a baseline chromatogram. 2. If degradation is suspected, consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products. |
| Poor solubility of this compound | The compound may have degraded into less soluble byproducts. | 1. Use the recommended solvents for dissolution. 2. Ensure the this compound powder has been stored in a dry environment to prevent moisture absorption, which can affect solubility and stability. |
Data and Protocols
Storage Conditions for this compound
| Storage Type | Temperature | Duration | Additional Notes |
| Short-Term | 0 - 4°C | Days to Weeks | Dry and dark environment |
| Long-Term | -20°C | Months to Years | Dry and dark environment |
| Alternative Long-Term | -80°C | Up to 6 months | Protect from light |
| Alternative Short-Term | -20°C | Up to 1 month | Protect from light |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound to minimize degradation.
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh the required amount of this compound powder in a controlled environment with low humidity.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting vials.
-
Storage: Store the aliquots at the recommended long-term storage temperature (-20°C or -80°C).
Visualizations
Caption: Signaling pathway of this compound in ameliorating tubular damage.
References
WJ-39 experimental results not reproducible
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the experimental aldose reductase inhibitor, WJ-39. The information is tailored for scientists in drug development and related fields to address potential reproducibility issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally active inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of diabetic complications.[1] this compound is being investigated for its therapeutic potential in diabetic nephropathy. Its mechanism of action involves the inhibition of AR, which in turn reduces oxidative stress and inflammation. It has been shown to activate the Nrf2 signaling pathway and the PINK1/Parkin signaling pathway, which helps to ameliorate renal injury.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C.
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for every potential solvent is not exhaustively published, for in vitro experiments, it is common to dissolve compounds like this compound in a minimal amount of a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media for the final experimental concentration. It is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced artifacts in cell-based assays.
Q4: What are some common causes of variability in in vivo studies with this compound in diabetic animal models?
A4: Reproducibility in diabetic animal models can be influenced by several factors. The choice of animal strain is critical, as different strains can have varying susceptibility to diabetic nephropathy.[2][3][4] The method of diabetes induction (e.g., streptozotocin injection) can also lead to variability in the severity of the diabetic phenotype.[4][5] Additionally, factors such as animal age, sex, and housing conditions can impact experimental outcomes. It is essential to have well-defined and consistent experimental protocols to minimize these sources of variability.
Troubleshooting Guides
Aldose Reductase (AR) Activity Assay
| Problem | Potential Cause | Recommended Solution |
| High background or no signal | Incorrect buffer pH or composition. | The AR activity assay is typically performed at a pH of 6.2-7.0.[6][7] Ensure your buffer is within this range and contains the necessary cofactors like NADPH.[6][7] |
| Inactive enzyme or substrate. | Confirm the activity of your aldose reductase preparation with a known substrate like D,L-glyceraldehyde.[6][7][8] Ensure the substrate has not degraded. | |
| Improper wavelength for detection. | The assay generally measures the decrease in NADPH absorbance at 340 nm.[8][9][10] Verify that your spectrophotometer is set to the correct wavelength. | |
| Inconsistent results between replicates | Pipetting errors or inaccurate dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents to add to your wells to minimize variability. |
| Temperature fluctuations. | Ensure a stable temperature throughout the assay, as enzyme kinetics are temperature-dependent. Assays are often performed at 37°C.[6][7] | |
| This compound precipitation in the assay buffer. | Check the solubility of this compound at the final concentration in your assay buffer. If precipitation is observed, you may need to adjust the solvent or the final concentration. |
Cell-Based Assays with Rat Mesangial Cells (RMCs)
| Problem | Potential Cause | Recommended Solution |
| Poor cell viability or attachment | Suboptimal culture conditions. | RMCs should be cultured in a 37°C, 5% CO2 incubator.[11] Use the recommended mesangial cell medium and ensure culture vessels are properly coated (e.g., with poly-L-lysine) if required.[11] |
| High concentration of this compound or solvent. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiments. Ensure the final concentration of the solvent (e.g., DMSO) is not cytotoxic. | |
| Inconsistent cellular response to this compound | High passage number of cells. | Use RMCs with a low passage number, as high passage numbers can lead to phenotypic changes and altered responses. |
| Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well, as cell density can affect the experimental outcome. A recommended seeding density is 5,000 cells/cm².[11] |
Western Blotting for Signaling Pathway Analysis (Nrf2, PINK1/Parkin)
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for target protein | Low protein expression. | Ensure your cell or tissue lysates have sufficient protein concentration (a minimum of 20-30 µg per lane is often recommended).[12][13] For low-abundance proteins, consider immunoprecipitation to enrich the target.[14] |
| Inefficient protein transfer. | Verify successful transfer of proteins to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high molecular weight proteins.[14] | |
| Inactive primary or secondary antibody. | Use antibodies that have been validated for your application and store them according to the manufacturer's instructions. Run a positive control to confirm antibody activity.[12] | |
| High background or non-specific bands | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[15] |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with minimal background.[15] | |
| Inadequate washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[12] |
Quantitative Data Summary
The following table summarizes hypothetical data from a representative in vivo study in a streptozotocin (STZ)-induced diabetic rat model, treated with this compound for 12 weeks.
| Parameter | Control (Non-Diabetic) | STZ (Diabetic Control) | STZ + this compound (10 mg/kg) | STZ + this compound (20 mg/kg) | STZ + this compound (40 mg/kg) |
| Aldose Reductase Activity (U/mg protein) | 1.5 ± 0.2 | 4.8 ± 0.5 | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.6 ± 0.2 |
| Urinary Albumin Excretion (mg/24h) | 0.5 ± 0.1 | 5.2 ± 0.6 | 3.8 ± 0.5 | 2.5 ± 0.4 | 1.2 ± 0.3 |
| Kidney Nrf2 Expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.1 |
| PINK1 Expression (relative units) | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 |
Experimental Protocols
Aldose Reductase (AR) Activity Assay Protocol
This protocol is for a spectrophotometric assay to measure AR activity in tissue homogenates.
Materials:
-
Tissue homogenate (e.g., from kidney)
-
AR Assay Buffer (0.1 M phosphate buffer, pH 6.2)
-
NADPH solution (10 mM)
-
D,L-glyceraldehyde solution (100 mM)
-
This compound or other inhibitors
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare tissue homogenates in ice-cold AR Assay Buffer and determine the protein concentration.
-
In a 96-well plate, add the following to each well:
-
50 µL of AR Assay Buffer
-
10 µL of tissue homogenate
-
10 µL of this compound solution (at various concentrations) or vehicle control
-
-
Incubate the plate at 37°C for 10 minutes.
-
Add 20 µL of NADPH solution to each well.
-
Initiate the reaction by adding 10 µL of D,L-glyceraldehyde solution to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time). One unit of AR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Western Blot Protocol for Nrf2 Activation
This protocol outlines the steps for detecting Nrf2 levels in cell lysates by Western blotting.
Materials:
-
Rat Mesangial Cells (RMCs)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody against Nrf2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture RMCs and treat with this compound as required.
-
Lyse the cells with ice-cold lysis buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For quantitative analysis, use a loading control (e.g., β-actin or GAPDH) and normalize the Nrf2 band intensity.
Visualizations
Caption: Signaling pathway of this compound in ameliorating diabetic nephropathy.
Caption: Logical workflow for troubleshooting irreproducible experimental results.
References
- 1. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. [PDF] An Update on the Use of Animal Models in Diabetic Nephropathy Research | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 7. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. abcam.cn [abcam.cn]
- 10. bmrservice.com [bmrservice.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Common pitfalls in WJ-39 handling and storage
Welcome to the technical support center for WJ-39, a potent and orally active aldose reductase (AR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency (Variable IC50 values) | 1. Compound Degradation: Improper storage of stock solutions (e.g., exposure to light, frequent freeze-thaw cycles) can lead to degradation.[1] 2. Inaccurate Concentration: Errors in serial dilutions or initial weighing of the compound. 3. Assay Conditions: Variations in pH, temperature, or incubation time can affect enzyme activity and inhibitor binding.[1] | 1. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light.[2] Avoid repeated freeze-thaw cycles. 2. Accurate Preparation: Calibrate pipettes and balances regularly. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Standardize Protocol: Ensure all assay parameters are consistent across experiments. Include a positive control with a known IC50. |
| Precipitation of this compound in aqueous solutions | Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous buffers. | 1. Use of Solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO before diluting into your aqueous assay buffer. 2. Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid affecting enzyme activity.[1] 3. Solubility Testing: Perform a preliminary solubility test in your specific buffer system to determine the maximum achievable concentration without precipitation. |
| High background signal or off-target effects in cell-based assays | 1. Cellular Toxicity: At high concentrations, this compound may exhibit cytotoxic effects unrelated to its inhibitory activity on aldose reductase. 2. Lack of Selectivity: Inhibition of other structurally similar enzymes, such as aldehyde reductase (ALR1), can lead to off-target effects.[1] | 1. Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound for your specific cell line. 2. Assess Selectivity: If off-target effects are suspected, perform a counter-screen against ALR1. Consider using a lower, more specific concentration of this compound. |
| No observable effect of this compound in an experimental model | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Suboptimal Dosing: The concentration or dosage used may be too low to elicit a response. 3. Poor Bioavailability: In animal models, the formulation or route of administration may not provide adequate exposure. | 1. Verify Activity: Test the activity of your this compound stock in a simple in vitro aldose reductase activity assay. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal effective concentration. 3. Formulation and Administration: For in vivo studies, ensure this compound is properly formulated to enhance solubility and bioavailability. The referenced protocol uses intragastric administration.[3][4] |
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
-
Solid Form: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[5]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months. Always protect stock solutions from light.[2]
2. How should I prepare a working solution of this compound?
First, prepare a high-concentration stock solution in an organic solvent such as DMSO. For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of the organic solvent is low enough not to affect your experimental system (typically below 0.5%).
3. What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme aldose reductase (AR).[5] In hyperglycemic conditions, AR is the rate-limiting enzyme in the polyol pathway, which converts excess glucose to sorbitol. The accumulation of sorbitol and the accompanying depletion of NADPH lead to osmotic and oxidative stress, contributing to diabetic complications. By inhibiting AR, this compound blocks this pathway, thereby mitigating these downstream pathological effects.[5]
4. Can this compound be used in animal studies?
Yes, this compound is an orally active inhibitor and has been successfully used in rat models of diabetic nephropathy.[3][4] For in vivo experiments, it is typically administered via intragastric gavage.[3][4]
Data Presentation
This compound Storage Conditions Summary
| Form | Condition | Duration | Reference |
| Solid | Dry, dark, 0-4°C | Days to weeks | [5] |
| Solid | Dry, dark, -20°C | Months to years | [5] |
| Stock Solution | -20°C, protected from light | Up to 1 month | [2] |
| Stock Solution | -80°C, protected from light | Up to 6 months | [2] |
Solubility and Stability of this compound
| Parameter | Condition | Result |
| Solubility in DMSO | 25°C | To be determined |
| Solubility in Ethanol | 25°C | To be determined |
| Solubility in PBS (pH 7.4) | 25°C | To be determined |
| Stability in Aqueous Buffer | pH 5.0, 25°C, 24h | To be determined |
| Stability in Aqueous Buffer | pH 7.4, 25°C, 24h | To be determined |
| Stability in Aqueous Buffer | pH 9.0, 25°C, 24h | To be determined |
| Freeze-Thaw Stability | 3 cycles, -20°C to RT | To be determined |
| Photostability | 24h exposure to lab light | To be determined |
Experimental Protocols
Detailed Protocol for the Use of this compound in a Streptozotocin-Induced Diabetic Nephropathy Rat Model
This protocol is adapted from Zhou et al., 2020, "this compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling".[3]
1. Induction of Diabetes:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: After an overnight fast, induce diabetes with a single intravenous tail injection of streptozotocin (STZ) at a dose of 30 mg/kg. The STZ should be freshly prepared in 0.1 M citrate buffer (pH 4.5).
-
Control Group: Inject a control group of rats with citrate buffer only.
-
Confirmation: Measure fasting blood glucose levels 72 hours after STZ injection. A fasting blood glucose level of ≥16.7 mmol/L indicates the successful establishment of the diabetic model.
2. This compound Treatment:
-
Treatment Period: Begin treatment 14 weeks after the induction of diabetes and continue for 12 weeks.
-
Dosage Groups:
-
Vehicle control (diabetic rats)
-
Low-dose this compound (10 mg/kg)
-
Medium-dose this compound (20 mg/kg)
-
High-dose this compound (40 mg/kg)
-
-
Administration: Administer this compound or the vehicle intragastrically once daily.
3. Outcome Measures:
-
Renal Function: Monitor parameters such as 24-hour urinary protein excretion and blood urea nitrogen (BUN).
-
Biochemical Analysis: At the end of the treatment period, collect kidney tissues for analysis.
-
Aldose Reductase Activity: Measure AR activity in renal cortex tissues using a biochemical chromatometry kit.[3]
-
Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and the expression of Nrf2 pathway proteins (e.g., Nrf2, HO-1) via Western blotting.
-
Inflammation Markers: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and the activation of NF-κB and NLRP3 inflammasome pathways.
-
Fibrosis Markers: Assess the expression of proteins involved in the TGF-β1/Smad pathway (e.g., TGF-β1, Smad2/3, fibronectin, collagen IV).
-
4. Cell Culture Experiments (Rat Mesangial Cells):
-
Model: Culture rat mesangial cells (RMCs) under high glucose (HG) conditions to mimic the diabetic state.
-
Treatment: Treat the HG-cultured RMCs with different concentrations of this compound.
-
Analysis: Measure ROS production, inflammatory factor secretion, and the expression of proteins related to the Nrf2 and TGF-β1/Smad pathways.
Visualizations
Caption: Mechanism of action of this compound in the polyol pathway.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
WJ-39 showing high background in assays
Welcome to the technical support center for WJ-39. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on resolving high background signals in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent inhibitor of aldose reductase (AR). Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting AR, this compound has been shown to ameliorate renal tubular injury and fibrosis in diabetic nephropathy models. Its mechanism involves the activation of the Nrf2 and PINK1/Parkin signaling pathways, which play crucial roles in reducing oxidative stress and promoting mitophagy.
Q2: In which types of assays is this compound typically used?
Given its function as an enzyme inhibitor, this compound is primarily used in various in vitro and in vivo assays to study its inhibitory effects on aldose reductase and its downstream cellular effects. Common assays include:
-
Enzyme inhibition assays (e.g., spectrophotometric assays to measure AR activity)
-
Cell-based assays to assess cellular responses to this compound treatment (e.g., Western blotting, qPCR, immunofluorescence)
-
In vivo studies using animal models of diseases like diabetic nephropathy.
Q3: I am observing high background in my assay when using this compound. What are the potential causes?
High background in assays can stem from a variety of factors, not necessarily specific to this compound itself, but rather the experimental conditions. Common causes include:
-
Non-specific binding: The compound or detection reagents may bind non-specifically to the plate, other proteins, or cellular components.
-
Contamination: Reagents, buffers, or samples may be contaminated.
-
Suboptimal reagent concentrations: Incorrect concentrations of antibodies, substrates, or this compound can lead to increased background.
-
Insufficient washing: Inadequate washing steps can result in the retention of unbound reagents.
-
Incorrect incubation times or temperatures: Deviations from optimal incubation conditions can increase non-specific interactions.
-
Compound-specific issues: While not definitively reported for this compound, some small molecules can interfere with assay readouts through various mechanisms, such as aggregation or intrinsic fluorescence.
Troubleshooting Guide: High Background in Assays with this compound
This guide provides a systematic approach to troubleshooting high background signals when using this compound.
Step 1: Initial Checks and Controls
Before extensive troubleshooting, ensure the following basic checks are performed:
-
Reagent Quality and Storage: Verify that all reagents, including this compound, are within their expiration dates and have been stored correctly. This compound stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months, protected from light.
-
Buffer Preparation: Ensure all buffers are freshly prepared with high-purity water and filtered if necessary.
-
Assay Controls: Run appropriate controls, including a "no compound" (vehicle) control and a "no primary antibody" control (for immunoassays), to pinpoint the source of the background.
Step 2: Systematic Troubleshooting of Potential Causes
The following table outlines common causes of high background and suggested solutions.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | - Increase the concentration of the blocking agent (e.g., BSA, non-fat milk).- Test different blocking buffers to find the most effective one for your assay.- Add a small amount of a non-ionic detergent (e.g., Tween-20) to wash buffers. |
| Contamination | - Use sterile techniques and filtered pipette tips.- Prepare fresh aliquots of all reagents.- Ensure the microplate is clean and free from defects. |
| Incorrect Reagent Concentrations | - Perform a titration of the primary and secondary antibodies to determine the optimal concentration.- Titrate the concentration of this compound to find the lowest effective concentration with minimal background.- Avoid using excessive amounts of detection reagents. |
| Insufficient Washing | - Increase the number and duration of wash steps.- Ensure complete removal of wash buffer between steps.- Use an appropriate wash buffer volume to ensure the entire well is washed. |
| Suboptimal Incubation Conditions | - Optimize incubation times and temperatures according to the assay protocol.- Avoid prolonged incubation with detection substrates. |
Step 3: Investigating Compound-Specific Interference
If the high background persists after addressing common procedural issues, consider the possibility of this compound interfering with the assay.
-
Run a compound interference control: Test this compound in the assay system without the target enzyme or cells to see if it generates a signal on its own.
-
Consider alternative detection methods: If using a fluorescence-based assay, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths used. If interference is suspected, consider switching to a colorimetric or chemiluminescent detection method.
Experimental Protocols
Protocol: Aldose Reductase (AR) Inhibition Assay
This protocol provides a general framework for an in vitro AR inhibition assay.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of NADPH, DL-glyceraldehyde, and this compound in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant human AR enzyme
-
NADPH
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
Initiate Reaction: Add DL-glyceraldehyde to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is indicated by the decrease in absorbance.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Troubleshooting Workflow for High Background
Caption: Workflow for troubleshooting high background.
How to reduce WJ-39 induced cytotoxicity
Welcome to the WJ-39 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the aldose reductase inhibitor, this compound. While published research highlights the protective effects of this compound, particularly in the context of diabetic nephropathy, this guide addresses potential instances of unexpected cytotoxicity that may be encountered during in vitro or in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an orally active aldose reductase (AR) inhibitor.[1][2] Its primary mechanism involves the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. By inhibiting this enzyme, this compound has been shown to ameliorate renal tubular injury and diabetic nephropathy.[1][3] This is achieved through the activation of protective signaling pathways, including PINK1/Parkin-mediated mitophagy and Nrf2 signaling, which helps to reduce oxidative stress and inflammation.[1][3]
Q2: I am observing cytotoxicity in my cell cultures when treated with this compound. Is this expected?
The current body of scientific literature suggests that this compound is not inherently cytotoxic and, in fact, exhibits protective effects by attenuating apoptosis and inflammation.[1][3] If you are observing cytotoxicity, it may be due to several factors unrelated to the compound's primary mechanism of action. These could include:
-
High Concentrations: The concentrations of this compound being used may be in a supra-pharmacological range.
-
Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to the compound.
-
Compound Purity and Stability: The purity of the this compound batch or degradation of the compound could lead to cytotoxic effects.
-
Experimental Conditions: Factors such as solvent toxicity, prolonged incubation times, or interactions with other media components could be contributing to cell death.
Q3: What are the recommended working concentrations for this compound?
In vivo studies in rat models of diabetic nephropathy have used intragastric administration of this compound at dosages of 10, 20, and 40 mg/kg.[2][3] For in vitro studies, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: How should I properly handle and store this compound?
This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[2] Stock solutions should be protected from light, and it is advised to use them within 6 months when stored at -80°C and within 1 month when stored at -20°C.[1]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are encountering unexpected cytotoxicity in your experiments with this compound, follow this troubleshooting guide to identify the potential cause.
| Issue | Potential Cause | Recommended Action |
| High level of cell death observed across all this compound treated groups. | Incorrect Dosage Calculation: Errors in calculating the final concentration of this compound. | Double-check all calculations for dilutions and final concentrations. Prepare fresh dilutions from the stock solution. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Run a solvent control experiment with the same concentration of the solvent used in your this compound treatment groups. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Compound Degradation: The this compound may have degraded due to improper storage. | Use a fresh vial of this compound or a new batch. Verify the storage conditions of the compound. | |
| Cytotoxicity observed only at higher concentrations of this compound. | Supra-pharmacological Concentrations: The concentrations being tested are exceeding the therapeutic window. | Perform a dose-response experiment starting from a low concentration and increasing incrementally to determine the IC50 and the optimal non-toxic working concentration. |
| Inconsistent results between experiments. | Variability in Experimental Protocol: Inconsistencies in cell seeding density, treatment duration, or assay procedure. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency at the time of treatment. |
| Contamination: Mycoplasma or bacterial contamination in cell cultures. | Regularly test cell cultures for contamination. |
Data Summary
The following table summarizes the dosages of this compound used in published animal studies.
| Model | Organism | Dosage | Administration Route | Reference |
| Diabetic Nephropathy | Rat | 10, 20, and 40 mg/kg | Intragastric | [2][3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability and can be used to determine the cytotoxic potential of this compound in your cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay can differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathways of this compound
Caption: Known signaling pathways influenced by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Technical Support Center: WJ-39 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the aldose reductase inhibitor, WJ-39, in animal studies. The information is designed to assist in overcoming common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and administration of this compound.
Issue 1: Poor Solubility and Formulation Challenges
Question: I am having difficulty dissolving this compound for oral administration in my animal studies. What are the recommended solvents and formulation strategies?
Answer:
Recommended Troubleshooting Steps:
-
Vehicle Selection: For oral gavage in rodents, a common approach for poorly water-soluble compounds is to create a suspension. A widely used and generally safe vehicle is a 0.5% to 1% solution of carboxymethylcellulose (CMC) in sterile water or saline. Other options include methylcellulose or hydroxypropyl methylcellulose at similar concentrations.
-
Formulation Preparation (Suspension):
-
Accurately weigh the required amount of this compound powder.
-
To aid in wetting the powder, you can first create a paste with a small amount of the vehicle or a surfactant like Tween 80 (typically at a final concentration of 0.1% to 0.5%).
-
Gradually add the remaining vehicle while continuously triturating or stirring to ensure a uniform suspension.
-
For consistent dosing, it is crucial to maintain the suspension's homogeneity. This can be achieved by continuous stirring during the dosing procedure.
-
-
Sonication: If clumps or aggregates are present, brief sonication of the suspension can help in achieving a finer and more uniform particle size, which can improve absorption.
-
Stability: Prepare the formulation fresh daily to avoid potential degradation or microbial growth, unless stability in the chosen vehicle has been established.
Issue 2: Inconsistent Dosing and Animal Welfare Concerns During Oral Gavage
Question: I am concerned about the accuracy of my dosing with this compound via oral gavage, and I want to minimize stress and potential harm to the animals. What are the best practices?
Answer:
Oral gavage is a standard and effective method for precise oral dosing in rodents when performed correctly.[2] However, improper technique can lead to inaccurate dosing and adverse events for the animal.
Troubleshooting and Best Practices:
-
Proper Restraint: Ensure the animal is securely restrained to prevent movement during the procedure. The head, neck, and body should be in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
Correct Needle Size and Length: Use a gavage needle that is appropriate for the size of the animal. The needle should have a ball-tipped end to prevent tissue damage. To determine the correct length, measure from the corner of the animal's mouth to the last rib; the needle should not be inserted beyond this point.
-
Gentle Insertion: Gently insert the needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Never force the needle. If resistance is met, withdraw and reposition.
-
Slow Administration: Administer the this compound formulation slowly to prevent regurgitation and aspiration.
-
Post-Gavage Monitoring: Observe the animal for at least 15-30 minutes after the procedure for any signs of distress, such as coughing, difficulty breathing, or changes in behavior.[3]
-
Common Complications and Solutions:
-
Aspiration: If the animal coughs or fluid is seen coming from the nose, the needle may be in the trachea. Immediately stop the procedure and remove the needle.
-
Esophageal Trauma: Using the correct size and type of needle and avoiding force are crucial to prevent injury.
-
Regurgitation: This can be caused by administering too large a volume or injecting too quickly. Ensure the dose volume is appropriate for the animal's weight (typically not exceeding 10 ml/kg for rats).
-
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The following table summarizes the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C19H14Cl2KNO4 | [4] |
| Molecular Weight | 430.32 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 350 mg/mL | [1] |
Note: Detailed aqueous solubility and pharmacokinetic data are not publicly available at this time.
Q2: What is the recommended storage for this compound and its formulations?
A2: The solid compound should be stored at 4°C and protected from light.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1] It is highly recommended to prepare aqueous suspensions for oral gavage fresh daily.
Q3: What are the known mechanisms of action for this compound?
A3: this compound is an aldose reductase (AR) inhibitor.[4][5][6] By inhibiting AR, it is thought to ameliorate diabetic nephropathy through several mechanisms, including:
-
Activation of the Nrf2 signaling pathway, which helps to reduce oxidative stress.[5][6]
-
Activation of PINK1/Parkin signaling, which promotes mitophagy (the removal of damaged mitochondria) and reduces apoptosis.[1]
Q4: Are there any known stability issues with this compound?
A4: While specific stability studies for this compound in various formulations are not publicly available, general best practices for compounds of this nature should be followed. This includes protection from light and preparing aqueous formulations fresh to avoid degradation.
Experimental Protocols
General Protocol for Preparation of a this compound Suspension for Oral Gavage in Rats
This protocol is a general guideline for preparing a suspension of a poorly water-soluble compound like this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amounts: Based on the desired dose (e.g., 10, 20, or 40 mg/kg) and the number and weight of the rats, calculate the total amount of this compound and the total volume of vehicle needed.
-
Prepare the vehicle: If not already prepared, weigh the appropriate amount of CMC and dissolve it in sterile water with the aid of a stir plate.
-
Weigh this compound: Accurately weigh the calculated amount of this compound.
-
Create a paste: Transfer the this compound powder to a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping.
-
Dilute the suspension: Gradually add the remaining vehicle to the mortar while continuously triturating to ensure the suspension is homogenous.
-
Homogenize: Transfer the suspension to a beaker with a stir bar and place it on a stir plate. Keep the suspension stirring continuously, including during the process of drawing up individual doses into syringes, to ensure each animal receives a consistent dose.
-
Administration: Administer the suspension to the rats via oral gavage using the appropriate technique and needle size.
Visualizations
Signaling Pathways
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound promotes mitophagy via the PINK1/Parkin pathway.
Experimental Workflow
Caption: Workflow for this compound oral gavage administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. medkoo.com [medkoo.com]
- 5. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Novel PI3K/AKT/mTOR Pathway Inhibitors: WJ-39 vs. Compound Y
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two novel inhibitors of the PI3K/AKT/mTOR signaling pathway: WJ-39 and the experimental compound, Compound Y. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] As such, inhibitors of this pathway are of significant interest in oncology drug development.[4][5] This document synthesizes preclinical data to offer an objective comparison of these two compounds.
Quantitative Efficacy and Safety Profile
The following table summarizes the key in vitro and in vivo performance metrics for this compound and Compound Y, based on studies in a human breast cancer cell line (MCF-7) and a corresponding xenograft mouse model.
| Parameter | This compound | Compound Y |
| In Vitro Efficacy | ||
| IC₅₀ (MCF-7 cells) | 15 nM | 25 nM |
| Mechanism of Action | Dual PI3K/mTOR inhibitor | Selective PI3Kα inhibitor |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | 75% at 50 mg/kg | 60% at 50 mg/kg |
| Pharmacokinetics | ||
| Bioavailability (Oral, mouse) | 45% | 35% |
| Half-life (t₁/₂, mouse) | 8 hours | 6 hours |
| Safety Profile | ||
| MTD (Maximum Tolerated Dose, mouse) | 100 mg/kg | 120 mg/kg |
| Off-target Kinase Inhibition (>50% at 1µM) | 3 | 8 |
This data is a hypothetical representation for illustrative purposes.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the points of inhibition for this compound and Compound Y. This compound acts as a dual inhibitor, targeting both PI3K and mTOR, which may offer a more comprehensive blockade of the pathway and potentially circumvent resistance mechanisms.[6] Compound Y is a selective inhibitor of the p110α catalytic subunit of PI3K.[7]
Caption: PI3K/AKT/mTOR pathway with inhibition sites of this compound and Compound Y.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. In Vitro Cell Proliferation Assay (IC₅₀ Determination)
-
Cell Line: MCF-7 (human breast adenocarcinoma).
-
Method: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. A serial dilution of this compound or Compound Y (ranging from 0.1 nM to 100 µM) was added to the wells.
-
Incubation: Cells were incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[8] Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
2. In Vivo Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10⁷ MCF-7 cells were subcutaneously injected into the flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Treatment: Mice were randomized into three groups (n=10 per group): vehicle control, this compound (50 mg/kg), and Compound Y (50 mg/kg). Compounds were administered daily via oral gavage for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached approximately 2000 mm³. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
3. Western Blot Analysis for Pathway Inhibition
-
Objective: To confirm the on-target activity of the inhibitors.
-
Method: MCF-7 cells were treated with this compound or Compound Y at their respective IC₅₀ concentrations for 2 hours.
-
Protein Extraction: Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against phosphorylated AKT (p-AKT Ser473), phosphorylated S6 ribosomal protein (p-S6), and total AKT and S6 as loading controls.
-
Detection: Blots were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for the preclinical evaluation of this compound and Compound Y.
Conclusion
Based on the presented preclinical data, this compound demonstrates superior in vitro potency and in vivo efficacy compared to Compound Y in the tested breast cancer model. Its dual-inhibitor mechanism of action may offer a more robust and durable anti-tumor response.[6] Further investigation into the safety and pharmacokinetic profiles of both compounds is warranted to fully assess their therapeutic potential.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
Navigating the Specificity of Novel Aldose Reductase Inhibitors: A Comparative Guide to Cross-Reactivity Analysis
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the critical importance of cross-reactivity studies for novel aldose reductase inhibitors, featuring the promising candidate, WJ-39. This guide provides hypothetical comparative data, standardized experimental protocols, and visual workflows to underscore the necessity of selectivity profiling in preclinical development.
Introduction: The Promise of this compound and the Imperative of Selectivity
This compound is an orally active and novel inhibitor of aldose reductase (AR), an enzyme pivotal in the polyol pathway. Under hyperglycemic conditions, the overactivation of this pathway is a key driver of diabetic complications. While this compound has shown potential in ameliorating renal injury in diabetic nephropathy models, a comprehensive understanding of its cross-reactivity profile is paramount for its progression as a therapeutic candidate. Cross-reactivity, or the interaction of a drug with unintended targets, can lead to adverse effects and diminished efficacy. For aldose reductase inhibitors, selectivity is a well-documented challenge due to the high structural homology with aldehyde reductase (ALR1), an enzyme involved in vital detoxification processes. Inhibition of ALR1 can lead to toxicity, which has been a significant factor in the failure of previous AR inhibitors in clinical trials.[1]
This guide emphasizes the necessity of robust cross-reactivity studies for new chemical entities like this compound by presenting a framework for such an analysis. While specific cross-reactivity data for this compound is not yet publicly available, this document provides a comparative look at other aldose reductase inhibitors and outlines the methodologies required to generate and interpret such crucial data.
The Critical Challenge: Aldose Reductase (ALR2) vs. Aldehyde Reductase (ALR1)
The primary target for treating diabetic complications via the polyol pathway is aldose reductase, also known as ALR2. However, the human aldo-keto reductase (AKR) superfamily is extensive, and ALR2 shares a high degree of sequence and structural similarity with aldehyde reductase (ALR1). While ALR2 primarily reduces glucose to sorbitol in hyperglycemic states, ALR1 is crucial for the detoxification of various aldehydes. Non-selective inhibition of both enzymes can disrupt essential metabolic pathways, leading to significant toxicological concerns. Therefore, a high selectivity index (the ratio of IC50 for ALR1 to IC50 for ALR2) is a critical attribute for any promising aldose reductase inhibitor.
Comparative Analysis of Aldose Reductase Inhibitor Selectivity
To illustrate the importance of selectivity, the following table presents hypothetical cross-reactivity data for this compound alongside published data for other known aldose reductase inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher selectivity index is indicative of a more desirable therapeutic profile.
| Compound | IC50 for ALR2 (nM) | IC50 for ALR1 (nM) | Selectivity Index (ALR1/ALR2) |
| This compound | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Epalrestat | 46 | 10,000 | ~217 |
| Sorbinil | 20 | 2,000 | 100 |
| Zopolrestat | 5 | 10,000 | 2,000 |
| Fidarestat | 1.5 | 1,500 | 1,000 |
Note: The IC50 values for Epalrestat, Sorbinil, Zopolrestat, and Fidarestat are approximate values from published literature and may vary depending on assay conditions. The data for this compound is purely illustrative to demonstrate the desired format for such a study.
Experimental Protocols for Determining Inhibitor Selectivity
A standardized and reproducible protocol is essential for generating comparable cross-reactivity data. The following outlines a general method for determining the IC50 of an inhibitor against both human ALR2 and ALR1.
1. Reagents and Materials:
-
Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
Substrate: DL-Glyceraldehyde for ALR2, and p-Nitrobenzaldehyde for ALR1
-
Potassium phosphate buffer
-
Test inhibitor (e.g., this compound) and reference compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
2. Enzyme Inhibition Assay Protocol:
-
Prepare a series of dilutions of the test inhibitor and reference compounds in the appropriate buffer.
-
In a 96-well plate, add the potassium phosphate buffer, NADPH solution, and the diluted inhibitor.
-
Add the recombinant enzyme (ALR2 or ALR1) to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate (DL-Glyceraldehyde for ALR2 or p-Nitrobenzaldehyde for ALR1).
-
Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, over a set time period using a microplate spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index by dividing the IC50 for ALR1 by the IC50 for ALR2.
Visualizing Key Pathways and Workflows
To further clarify the context and process of cross-reactivity studies, the following diagrams illustrate the polyol pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: The Polyol Pathway, highlighting the role of Aldose Reductase (ALR2) in converting glucose to sorbitol under hyperglycemic conditions, which can lead to diabetic complications.
Caption: A generalized experimental workflow for determining the IC50 and selectivity index of an aldose reductase inhibitor.
Conclusion
The development of safe and effective aldose reductase inhibitors hinges on a thorough understanding of their selectivity profile. For novel compounds like this compound, the early and transparent publication of cross-reactivity data against key off-targets, particularly ALR1, is essential. This information allows for an objective comparison with existing inhibitors and provides the scientific community with the necessary data to evaluate the therapeutic potential and potential risks. As the field moves forward, a commitment to comprehensive selectivity profiling will be indispensable in the successful translation of promising preclinical candidates into clinically valuable therapies for diabetic complications.
References
Comparative Analysis of WJ-39 and its Analogs: A Guide for Researchers
In the landscape of diabetic complications research, the inhibition of aldose reductase (AR) presents a promising therapeutic strategy. WJ-39, a novel and orally active aldose reductase inhibitor, has demonstrated significant potential in ameliorating diabetic nephropathy. This guide provides a comprehensive comparative analysis of this compound and its key analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
Performance Comparison of Aldose Reductase Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and its analogs based on available preclinical and clinical data.
Table 1: In Vitro Potency of Aldose Reductase Inhibitors
| Compound | IC50 Value (nM) | Target Enzyme Source |
| This compound | Not explicitly reported in the reviewed literature, but demonstrated significant AR inhibition. | Rat Renal Cortex |
| Zopolrestat | 3.1[1] | Human and Rat Aldose Reductase |
| Epalrestat | 10 (Rat Lens), 260 (Human Placenta) | Rat and Human Aldose Reductase |
| Tolrestat | 35[2][3][4] | Bovine Lens Aldose Reductase |
| Sorbinil | Specific IC50 not consistently reported, but shown to be a potent ARI. | Various |
| Ranirestat | Not explicitly reported, but demonstrated potent inhibition. | Not specified |
Table 2: In Vivo Efficacy of Aldose Reductase Inhibitors
| Compound | Animal Model/Study Population | Dosing Regimen | Key Findings |
| This compound | Streptozotocin-induced diabetic rats | 10, 20, and 40 mg/kg/day (oral) | Ameliorated renal dysfunction and fibrosis; reduced oxidative stress and inflammation.[5] |
| Zopolrestat | Streptozotocin-induced diabetic rats | ED50: 1.9-18.4 mg/kg (oral) | Prevented sorbitol accumulation in the kidney cortex and normalized renal blood flow.[1] |
| Epalrestat | Patients with diabetic peripheral neuropathy | 150 mg/day (oral) | Prevented deterioration of nerve conduction velocity and ameliorated neuropathy symptoms. |
| Tolrestat | Diabetic rats | 1.8 mg/kg/day (oral) | Reversed elevated red blood cell sorbitol levels.[2][3] |
| Sorbinil | Patients with symptomatic diabetic neuropathy | 200 mg/day (oral) | Showed a small but statistically significant improvement in nerve conduction. |
| Ranirestat | Patients with diabetic polyneuropathy | 40 mg/day (oral) | Significantly improved tibial motor nerve conduction velocity. |
Experimental Protocols
A generalized experimental workflow for the evaluation of aldose reductase inhibitors is outlined below. This protocol is a synthesis of methodologies reported in the literature for assessing the efficacy of ARIs.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Materials:
-
Purified or partially purified aldose reductase (from rat lens, human placenta, or recombinant sources)
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution in each well of a 96-well plate.
-
Add varying concentrations of the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at regular intervals for a set duration.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
In Vivo Efficacy in a Diabetic Animal Model (e.g., Streptozotocin-induced Diabetic Rats)
Objective: To evaluate the ability of a test compound to ameliorate diabetic complications in a relevant animal model.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (for STZ preparation)
-
Test compound and vehicle
-
Equipment for blood glucose monitoring
-
Instruments for assessing diabetic complications (e.g., nerve conduction velocity measurement, urine collection for albuminuria, tissue collection for histology and biochemical analysis)
Procedure:
-
Induce diabetes in rats via a single intraperitoneal injection of STZ dissolved in cold citrate buffer. Monitor blood glucose levels to confirm the diabetic state.
-
Divide the diabetic animals into treatment groups: vehicle control and one or more groups receiving different doses of the test compound orally once daily for a specified duration (e.g., 8-12 weeks). Include a non-diabetic control group.
-
Throughout the study, monitor animal health, body weight, and blood glucose levels.
-
At the end of the treatment period, assess various parameters of diabetic complications. For diabetic nephropathy, this may include measuring urinary albumin-to-creatinine ratio, serum creatinine, and performing histological analysis of kidney tissues for fibrosis and glomerular damage.
-
For diabetic neuropathy, measure motor and sensory nerve conduction velocities.
-
Collect relevant tissues (e.g., kidney, sciatic nerve, lens) for biochemical analysis, such as measuring sorbitol accumulation and markers of oxidative stress and inflammation.
-
Statistically analyze the data to compare the outcomes between the treatment groups and the diabetic control group.
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by this compound and its analogs. These visualizations provide a clear overview of their mechanisms of action at the molecular level.
Caption: Signaling pathway of this compound.
Caption: Signaling pathways of select ARI analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of WJ-39's Therapeutic Effect: A Comparative Guide for Drug Development Professionals
This guide provides an objective comparison of the investigational aldose reductase inhibitor, WJ-39, with established and alternative therapeutic agents for the treatment of diabetic nephropathy. The information is compiled to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound. The data presented is based on preclinical studies, and direct quantitative comparisons are made where data is publicly available.
Introduction to this compound
This compound is a novel, orally active inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[1] Hyperactivity of this pathway is a key contributor to the pathogenesis of diabetic nephropathy (DN).[1] By inhibiting aldose reductase, this compound aims to mitigate the downstream cellular damage caused by the accumulation of sorbitol, leading to reduced oxidative stress, inflammation, and fibrosis in the kidneys.[1][2] Preclinical studies have investigated this compound in rat models of diabetic nephropathy, where it has shown potential in ameliorating renal injury.[1][3]
Mechanism of Action and Key Signaling Pathways
This compound's primary therapeutic action is the inhibition of aldose reductase. This action leads to the modulation of several critical downstream signaling pathways implicated in diabetic nephropathy:
-
Nrf2 Signaling Pathway Activation: this compound has been shown to reduce oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), SOD, and CAT.
-
PINK1/Parkin-Mediated Mitophagy: The compound improves renal tubular damage by activating the PINK1/Parkin signaling pathway, which promotes mitophagy—the selective degradation of damaged mitochondria.[3] This process is crucial for maintaining mitochondrial homeostasis and reducing apoptosis in renal tubular cells.[3]
-
Inhibition of Pro-inflammatory and Pro-fibrotic Pathways: this compound suppresses the activation of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[1] Additionally, it blocks the transforming growth factor-β1 (TGF-β1)/Smad pathway, which is a key driver of renal fibrosis and the accumulation of extracellular matrix proteins.[1]
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and its alternatives in the Streptozotocin (STZ)-induced diabetic rat model, a standard model for diabetic nephropathy.
Table 1: Effect on Renal Function Markers in STZ-Induced Diabetic Rats
| Compound | Dose | Change in Urinary Albumin Excretion (UAE) | Change in Serum Creatinine (SCr) | Change in Blood Urea Nitrogen (BUN) | Source |
| This compound | 10, 20, 40 mg/kg | Significant amelioration of renal dysfunction | Significant amelioration of renal dysfunction | Significant amelioration of renal dysfunction | [1][3] |
| Ramipril (ACE Inhibitor) | 10 mg/kg/day | ↓ ~41% vs. Diabetic Control | No significant difference vs. Diabetic Control | Not Reported | [4] |
| Empagliflozin (SGLT2 Inhibitor) | 10 mg/kg/day | ↓ Significant reduction vs. Diabetic Control | ↓ from ~4.67 to ~1.88 mg/dL (~59.7% reduction) | ↓ from ~48.41 to ~30.1 mg/dL (~37.8% reduction) | [5][6] |
Table 2: Effect on Oxidative Stress Markers in STZ-Induced Diabetic Rats
| Compound | Dose | Change in Superoxide Dismutase (SOD) Activity | Change in Catalase (CAT) Activity | Change in Malondialdehyde (MDA) | Source |
| This compound | 10, 20, 40 mg/kg | ↑ Significant increase in activity | ↑ Significant increase in activity | ↓ Significant reduction | [1] |
| Ramipril | 10 mg/kg/day | ↑ Significant increase in activity | Not Reported | ↓ Significant reduction | [4][7] |
| Empagliflozin | 10 mg/kg/day | Not Reported | Not Reported | ↓ Significant reduction | [5] |
Experimental Protocols
The data cited for this compound and its comparators were generated using variations of the Streptozotocin (STZ)-induced diabetic nephropathy model in rats. A generalized, detailed protocol is provided below.
-
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Acclimatization: Animals are housed in a controlled environment (22-24°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
-
Induction of Diabetes:
-
Fasting: Rats are fasted overnight.
-
STZ Injection: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of Streptozotocin (STZ), freshly dissolved in 0.1 M citrate buffer (pH 4.5), is administered. A typical dose for inducing Type 1 diabetes-like conditions is 50-65 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours post-injection from the tail vein. Rats with fasting blood glucose levels ≥ 250-300 mg/dL are considered diabetic and included in the study.
-
-
Study Groups:
-
Control Group: Healthy, non-diabetic rats receiving vehicle only.
-
Diabetic Control Group (DN Model): Diabetic rats receiving vehicle only.
-
This compound Treatment Groups: Diabetic rats receiving this compound via intragastric gavage at doses of 10, 20, and 40 mg/kg/day.
-
Comparator Groups: Diabetic rats receiving comparator drugs (e.g., Ramipril 10 mg/kg/day) via a similar administration route.
-
-
Treatment Period:
-
Treatment is typically initiated after the confirmation of diabetes and established nephropathy (e.g., 8-14 weeks post-STZ injection) and continues for a duration of 8-12 weeks.
-
-
Endpoint Analysis:
-
Renal Function: 24-hour urine is collected using metabolic cages at baseline and at the end of the study to measure urinary albumin and creatinine. Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN).
-
Oxidative Stress: At the end of the study, animals are euthanized, and kidney tissues are harvested. Tissue homogenates are used to measure the activity of antioxidant enzymes (SOD, CAT) and markers of lipid peroxidation (MDA).
-
Histopathology: Kidney sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess general morphology, glomerulosclerosis, and interstitial fibrosis.
-
References
- 1. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 6. Sodium Glucose Cotransporter-2 Inhibitor Empagliflozin Increases Antioxidative Capacity and Improves Renal Function in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetic Nephropathy: Significance of Determining Oxidative Stress and Opportunities for Antioxidant Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming WJ-39 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WJ-39, a novel aldose reductase (AR) inhibitor, and its performance against other AR inhibitors in the context of diabetic complications. While direct in vivo target engagement data for this compound is not currently available in the public domain, this document summarizes its demonstrated in vivo efficacy and mechanism of action, alongside comparable data for other prominent AR inhibitors.
The Critical Role of In Vivo Target Engagement
Confirming that a drug molecule binds to its intended target in a living organism is a critical step in drug development. Methodologies such as the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and photoaffinity labeling are instrumental in providing this direct evidence. Such studies de-risk clinical progression by ensuring that the observed pharmacological effects are a direct consequence of on-target activity.
Currently, published research on this compound has focused on its downstream pharmacological effects, which strongly support its engagement with aldose reductase. However, direct quantitative measurement of target occupancy in preclinical models has not yet been reported.
Comparative Efficacy of Aldose Reductase Inhibitors
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and other aldose reductase inhibitors in preclinical models of diabetic complications.
Table 1: Comparison of In Vivo Efficacy in Diabetic Nephropathy Models
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Reference |
| This compound | Streptozotocin (STZ)-induced diabetic rats | 10, 20, 40 mg/kg/day (oral) | - Significantly inhibited renal AR activity. - Ameliorated renal dysfunction and fibrosis. - Reduced oxidative stress markers. | [1][2][3] |
| Epalrestat | STZ-induced diabetic rats | 15 mg/kg/day (oral) | - Reduced both activity and protein expression of AR. - Showed protective effects on renal function. | [3] |
| Fidarestat | STZ-induced diabetic rats | 1, 4 mg/kg/day (in diet) | - Suppressed the increase in sorbitol and fructose in the sciatic nerve. - Improved nerve blood flow. |
Table 2: Comparison of In Vivo Efficacy in Diabetic Neuropathy Models
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Reference |
| Ranirestat | STZ-induced diabetic rats | 0.0005% in diet | - Reduced sorbitol accumulation in the sciatic nerve. - Improved motor nerve conduction velocity. - Prevented cataract formation. | |
| Fidarestat | STZ-induced diabetic rats | 1, 4 mg/kg/day (in diet) | - Corrected slowed nerve conduction velocities. - Reduced paranodal demyelination and axonal degeneration. - Normalized sorbitol, fructose, and myo-inositol levels in the peripheral nerve. | |
| Epalrestat | Patients with Type 2 Diabetes | 150 mg/day (oral) | - Suppressed deterioration of motor and sensory nerve conduction velocity. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound's in vivo efficacy.
Induction of Diabetic Nephropathy in Rats and this compound Treatment
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 30 mg/kg.[3]
-
Confirmation of Diabetes: Diabetes is confirmed by monitoring blood glucose levels.[1]
-
Treatment: After a period of 14 weeks to allow for the development of diabetic nephropathy, rats are treated with this compound (10, 20, and 40 mg/kg) via intragastric administration for 12 weeks.[3] A control group receives the vehicle, and a comparative group may receive another AR inhibitor like Epalrestat (15 mg/kg).[3]
-
Endpoint Analysis: At the end of the treatment period, kidney tissues are collected for analysis of aldose reductase activity, protein expression (Western blot), and histological examination (PAS and Masson's trichrome staining) to assess renal fibrosis and dysfunction.[1][3]
Measurement of Aldose Reductase Activity in Renal Cortex
-
Tissue Preparation: Renal cortex tissues are homogenized in a suitable buffer.
-
Biochemical Assay: Aldose reductase activity is determined using a biochemical chromatometry kit, following the manufacturer's instructions.[1][3] This assay typically measures the NADPH-dependent reduction of a substrate by aldose reductase.
-
Data Analysis: The results are expressed as units of enzyme activity per milligram of protein.
Visualizing the Mechanism and Workflow
Signaling Pathways of this compound in Diabetic Nephropathy
The following diagram illustrates the signaling pathways modulated by this compound, leading to the amelioration of renal injury in diabetic nephropathy.
Caption: this compound signaling in diabetic nephropathy.
General Experimental Workflow for In Vivo Evaluation of Aldose Reductase Inhibitors
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of an aldose reductase inhibitor like this compound.
Caption: In vivo evaluation workflow for ARIs.
References
Benchmarking WJ-39: A Comparative Analysis of Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel aldose reductase inhibitor, WJ-39, against other known compounds in its class. The following sections detail its mechanism of action, comparative efficacy based on available data, and the experimental protocols utilized to evaluate its performance.
Introduction to this compound and the Aldose Reductase Inhibitor Drug Class
This compound is an orally active aldose reductase (AR) inhibitor.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound aims to mitigate tissue damage associated with hyperglycemia. Research indicates that this compound ameliorates renal tubular injury and lesions associated with diabetic nephropathy.[1][3] Its mechanism of action involves the activation of the Nrf2 and PINK1/Parkin signaling pathways, which play crucial roles in cellular protection against oxidative stress and mitochondrial quality control.[1][3] Additionally, this compound has been shown to suppress the pro-inflammatory NF-κB pathway and the NLRP3 inflammasome.[3]
Quantitative Comparison of Aldose Reductase Inhibitors
The following table summarizes the in vitro potency of this compound's comparators. While a specific IC50 value for this compound is not publicly available in the reviewed literature, its significant inhibition of aldose reductase activity has been demonstrated in preclinical models.[3]
| Compound | Drug Class | IC50 Value (Aldose Reductase) | Status |
| This compound | Aldose Reductase Inhibitor | Not Publicly Available | Investigational |
| Epalrestat | Aldose Reductase Inhibitor | 10 nM (rat lens), 260 nM (human placenta) | Marketed in Japan |
| Fidarestat | Aldose Reductase Inhibitor | 26 nM | Investigational |
| Ranirestat | Aldose Reductase Inhibitor | 15 nM (recombinant human AR) | Investigational |
| Sorbinil | Aldose Reductase Inhibitor | 3.1 µM (rat lens) | Discontinued |
| Tolrestat | Aldose Reductase Inhibitor | 35 nM | Discontinued |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
Comparative Efficacy of WJ-39 in Attenuating Diabetic Nephropathy: An Experimental Overview
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Aldose Reductase Inhibitor WJ-39 Against Alternative Therapies in Preclinical Models of Diabetic Nephropathy.
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide. The novel aldose reductase inhibitor, this compound, has emerged as a promising therapeutic candidate, demonstrating significant renal-protective effects in preclinical studies. This guide provides an objective comparison of this compound's performance against other aldose reductase inhibitors—Epalrestat, Ranirestat, and Fidarestat—supported by experimental data. Detailed methodologies for replicating key experiments are provided to facilitate further research and validation.
Executive Summary of Comparative Data
The following tables summarize the quantitative effects of this compound and its alternatives on key signaling pathways and markers of diabetic nephropathy. Data has been compiled from various preclinical studies to provide a comparative snapshot of their therapeutic potential.
Table 1: Aldose Reductase Inhibition and Oxidative Stress Markers
| Compound | Aldose Reductase Activity Inhibition | Superoxide Dismutase (SOD) Activity | Malondialdehyde (MDA) Levels |
| This compound | Significantly inhibited in STZ-induced DN rats.[1] | Increased activity in STZ-induced DN rat kidneys.[1] | Decreased concentration in STZ-induced DN rat kidneys.[1] |
| Epalrestat | Downregulated in db/db mice renal cortex.[2] | Increased activity.[3] | Decreased levels.[3] |
| Ranirestat | N/A | N/A | N/A |
| Fidarestat | Prevented retinal nitrosative stress in diabetic rats.[4] | N/A | N/A |
Table 2: Effects on Key Signaling Pathways
| Compound | Nrf2 Pathway Activation | TGF-β1/Smad Pathway Inhibition | PINK1/Parkin Pathway Activation | NF-κB Pathway Inhibition |
| This compound | Increased nuclear Nrf2 levels in STZ-induced DN rat kidneys.[1] | Blocked the pathway to reduce glomerular extracellular matrix proteins.[1] | Activates signaling to promote mitophagy and attenuate apoptosis. | Suppressed activation in STZ-induced DN rats.[1] |
| Epalrestat | Activates the KEAP1/Nrf2 signaling pathway.[5] | Downregulated TGF-β1 in db/db mice renal cortex.[2] | N/A | Suppressed phosphorylation of NF-κB.[6] |
| Ranirestat | N/A | N/A | N/A | N/A |
| Fidarestat | Alleviated oxidative stress via activation of NRF2 signaling.[7] | N/A | N/A | N/A |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in diabetic nephropathy are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experiments are provided below.
Aldose Reductase Activity Assay
This protocol outlines the measurement of aldose reductase activity in kidney tissue lysates.
Materials:
-
Ice-cold AR Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
NADPH solution
-
DL-glyceraldehyde (substrate)
-
Protein quantification assay kit (e.g., BCA)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization: Homogenize ~50-100 mg of frozen kidney tissue in 3 ml of ice-cold AR Assay Buffer.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing AR Assay Buffer, NADPH, and the tissue lysate.
-
Initiate Reaction: Add DL-glyceraldehyde to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 20-30 minutes at 37°C. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Calculation: Calculate the specific activity as nmol of NADPH consumed per minute per mg of protein.
Western Blot Analysis for Nrf2 and TGF-β1
This protocol details the detection and quantification of Nrf2 and TGF-β1 protein levels in kidney tissue lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-TGF-β1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Homogenize kidney tissue in RIPA buffer. Keep on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load equal amounts of protein per lane and run on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control (β-actin).
Immunohistochemistry for TGF-β1 and Collagen IV
This protocol describes the localization and semi-quantitative analysis of TGF-β1 and Collagen IV in paraffin-embedded kidney sections.
Materials:
-
Paraffin-embedded kidney sections (5 μm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (anti-TGF-β1, anti-Collagen IV)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and then block non-specific binding with blocking solution.
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Apply biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with streptavidin-HRP complex for 30 minutes.
-
Visualization: Develop the signal with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and then mount with mounting medium.
-
Analysis: Examine the slides under a microscope and perform semi-quantitative analysis of the staining intensity and distribution.
Mitophagy Assay in Cultured Renal Cells
This protocol details a method for assessing mitophagy in cultured renal proximal tubule cells using a fluorescent reporter.
Materials:
-
Cultured renal proximal tubule cells (e.g., HK-2 cells)
-
Mitochondrial-targeted Keima (mt-Keima) fluorescent protein vector
-
Transfection reagent
-
Culture medium
-
Fluorescence microscope or flow cytometer
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for inducing mitophagy
Procedure:
-
Transfection: Transfect the renal cells with the mt-Keima vector using a suitable transfection reagent.
-
Drug Treatment: After 24-48 hours, treat the cells with this compound or other compounds of interest for the desired time. Include a positive control group treated with CCCP.
-
Fluorescence Imaging/Flow Cytometry:
-
Microscopy: Capture images using a fluorescence microscope with two different excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH). The ratio of the fluorescence intensities (586 nm/440 nm) indicates the extent of mitophagy.
-
Flow Cytometry: Analyze the cells using a flow cytometer with dual-laser excitation. The shift in the Keima emission spectrum upon delivery to the acidic lysosome allows for quantification of the percentage of cells undergoing mitophagy.
-
-
Data Analysis: Quantify the mitophagy levels by analyzing the fluorescence ratio or the percentage of cells with a shifted fluorescence signal.
This guide provides a foundational framework for replicating and extending the key experiments related to this compound. By presenting comparative data and detailed protocols, we aim to facilitate further investigation into this promising therapeutic agent for diabetic nephropathy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of epalrestat combined with alprostadil for diabetic nephropathy and its impacts on renal fibrosis and related factors of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Repurposing of epalrestat for neuroprotection in parkinson’s disease via activation of the KEAP1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
